3-Bromo-4'-methylchalcone
Descripción
BenchChem offers high-quality 3-Bromo-4'-methylchalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4'-methylchalcone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZCSRZBBDMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225006 | |
| Record name | 3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196081-97-7 | |
| Record name | 3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196081-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Crystal Structure, Molecular Geometry, and Hirshfeld Analysis of 3'-Bromo-4-methylchalcone: A Technical Guide
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, characterized by two aromatic rings linked via an α,β -unsaturated carbonyl system. The specific derivative 3'-bromo-4-methylchalcone [systematic name: 1-(3-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one] serves as a critical model for understanding how meta-halogenation and para-alkylation influence crystal packing, molecular planarity, and non-covalent intermolecular interactions.
This whitepaper provides an in-depth technical analysis of the synthesis, molecular geometry, and crystallographic profiling of 3'-bromo-4-methylchalcone. By integrating Single-Crystal X-Ray Diffraction (SCXRD) data, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations, this guide equips drug development professionals and materials scientists with actionable insights into the solid-state behavior of halogenated chalcones[1].
Chemical Synthesis & Self-Validating Protocol
The synthesis of 3'-bromo-4-methylchalcone is achieved via a base-catalyzed Claisen-Schmidt condensation between 3-bromoacetophenone and 4-methylbenzaldehyde [2, 3].
Causality in Experimental Design
-
Base Selection (NaOH): Aqueous sodium hydroxide is utilized to quantitatively deprotonate the α -carbon of 3-bromoacetophenone, generating a nucleophilic enolate.
-
Solvent System (Ethanol/Water): A mixed solvent system is critical. Ethanol ensures the solubility of both the hydrophobic aromatic precursors and the enolate intermediate. As the reaction progresses, the highly conjugated, non-polar chalcone product precipitates out of the aqueous-ethanolic mixture. This spontaneous precipitation drives the equilibrium forward (Le Chatelier's principle) and acts as an inherent purification step.
-
Temperature Control (0–5 °C to RT): Initial cooling suppresses the Cannizzaro reaction (a competing pathway for the non-enolizable 4-methylbenzaldehyde) and minimizes uncontrolled polymerization.
Claisen-Schmidt condensation pathway for 3'-bromo-4-methylchalcone synthesis.
Step-by-Step Methodology
-
Preparation of the Base Catalyst: Dissolve 1.5 equivalents of NaOH in a minimal volume of distilled water. Cool the solution to 5 °C in an ice bath.
-
Substrate Addition: In a separate flask, dissolve 1.0 equivalent of 3-bromoacetophenone (199.04 g/mol ) and 1.0 equivalent of 4-methylbenzaldehyde in absolute ethanol.
-
Condensation: Add the chilled NaOH solution dropwise to the ethanolic substrate mixture under vigorous magnetic stirring. Maintain the temperature at 5 °C for the first 30 minutes, then allow it to warm to room temperature.
-
Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the UV-active 3-bromoacetophenone spot validates reaction completion (typically 2–4 hours).
-
Isolation: Pour the mixture over crushed ice. The crude 3'-bromo-4-methylchalcone will precipitate as a pale yellow solid. Filter under vacuum and wash thoroughly with cold distilled water until the filtrate reaches a neutral pH.
-
Crystallization: Recrystallize the crude product from hot acetone or ethanol. Slow evaporation in a low-vibration environment yields diffraction-quality single crystals.
Table 1: Reactant and Product Properties
| Compound | Role | Molecular Weight ( g/mol ) | Equivalents | Physical State |
| 3-Bromoacetophenone | A-Ring Precursor | 199.04 | 1.0 | Colorless to pale yellow liquid |
| 4-Methylbenzaldehyde | B-Ring Precursor | 120.15 | 1.0 | Colorless liquid |
| Sodium Hydroxide | Base Catalyst | 40.00 | 1.5 | White solid (aqueous solution) |
| 3'-Bromo-4-methylchalcone | Target Product | 301.18 | N/A | Yellow crystalline solid |
Molecular Geometry and Crystallographic Profiling
The solid-state architecture of 3'-bromo-4-methylchalcone is dictated by a delicate balance of steric hindrance and non-covalent interactions. Single-crystal X-ray diffraction (SCXRD) data, typically collected at 100 K using a Cu K α microfocus source ( λ=1.54178 Å), reveals the precise molecular geometry [1].
Conformational Planarity
Chalcones are generally planar, allowing for extended π -conjugation across the molecule. The planarity of 3'-bromo-4-methylchalcone is quantified by two key dihedral angles:
-
θ1 (1-Ring/Carbonyl Twist): The dihedral angle between the A-ring (3-bromophenyl) and the enone carbonyl plane.
-
θ2 (3-Ring/Alkene Twist): The dihedral angle between the B-ring (4-methylphenyl) and the alkene plane.
Deviations from absolute planarity are primarily driven by crystal packing forces and the steric bulk of the meta-bromo substituent.
Type I Halogen Bonding
A defining feature of the 3'-bromo-4-methylchalcone crystal lattice is the presence of a Type I halogen bond . Halogen bonds occur when the electrophilic region (the σ -hole) of the bromine atom interacts with a nucleophilic region (such as a carbonyl oxygen or another halogen) on an adjacent molecule. In this structure, the Type I halogen interaction significantly stabilizes the supramolecular assembly, dictating the anisotropic growth of the crystal [1].
Table 2: Key Geometric and Crystallographic Parameters
| Parameter | Description | Significance |
| θ1 Dihedral | A-Ring to Carbonyl twist | Indicates degree of π -conjugation disruption near the ketone. |
| θ2 Dihedral | B-Ring to Alkene twist | Reflects the coplanarity of the styrene moiety. |
| Halogen Bond Type | Type I (Br ⋯ Br or Br ⋯ O) | Primary driver of directional intermolecular packing. |
| Data Collection Temp | 100 K | Minimizes thermal motion for precise atomic coordinate mapping. |
Hirshfeld Surface Analysis and DFT Computations
To map the complex network of intermolecular forces, crystallographic data (.cif) is subjected to Hirshfeld surface analysis and Density Functional Theory (DFT) calculations.
Hirshfeld Surface Metrics
Hirshfeld surfaces partition crystal space into regions where the electron distribution of a molecule dominates over its neighbors.
-
dnorm Maps: Normalized contact distances ( dnorm ) highlight regions of strong intermolecular interactions (e.g., hydrogen bonds and halogen bonds) as red spots on the surface.
-
Shape-Index: This metric is highly sensitive to subtle changes in surface shape. Alternating red and blue triangles on the shape-index map definitively indicate π−π stacking interactions between the aromatic rings of adjacent chalcone molecules.
-
2D Fingerprint Plots: These plots quantify the percentage contribution of specific contacts (e.g., H ⋯ H, C ⋯ H, Br ⋯ H) to the total surface area, providing a statistical breakdown of the crystal packing environment [1].
Density Functional Theory (DFT) Insights
To explain why specific interactions occur, electrostatic potential (ESP) maps are generated using the wB97XD/6-311++G(d,p) level of theory.
-
Causality of Functional Choice: The wB97XD functional includes empirical dispersion corrections. Standard functionals (like B3LYP) fail to accurately model the long-range van der Waals forces and π−π stacking inherent in solid-state chalcones. The wB97XD functional ensures that these non-covalent interactions are accurately captured.
-
ESP Mapping: The ESP maps plotted on the 0.0004 a.u. electron density surface reveal a distinct positive potential ( σ -hole) along the C–Br bond axis, perfectly aligning with the crystallographically observed Type I halogen bond [1].
Workflow integrating XRD, Hirshfeld analysis, and DFT for structural characterization.
Conclusion
The structural characterization of 3'-bromo-4-methylchalcone highlights the profound impact of strategic halogenation on molecular geometry. The integration of robust synthetic protocols, high-resolution SCXRD, Hirshfeld surface mapping, and dispersion-corrected DFT calculations creates a self-validating framework. This comprehensive approach not only elucidates the specific Type I halogen bonding and π−π stacking behaviors of this compound but also establishes a reliable methodology for the rational design of future solid-state pharmaceutical agents.
References
- Battaglia, Z. O., Kersten, J. T., Nicol, E. M., Whitworth, P., Wheeler, K. A., Hall, C. L., ... & Cremeens, M. E. (2020). Crystal structure and Hirshfeld analysis of 3′-bromo-4-methylchalcone and 3′-cyano-4-methylchalcone. Acta Crystallographica Section E: Crystallographic Communications, 76(9), 1496-1502.
- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.
- BenchChem Technical Support Team. (2025). 3'-Bromoacetophenone | Application Notes and Protocols: Synthesis of Chalcone Derivatives. Benchchem.
In Vitro Biological Activity of 3-Bromo-4'-methylchalcone: A Mechanistic and Methodological Guide
The Pharmacological Privilege of the Chalcone Scaffold
Chalcones (1,3-diphenyl-2-propen-1-ones) are open-chain flavonoids that serve as highly versatile scaffolds in medicinal chemistry. Their foundational structure consists of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system[1]. This architecture is considered a "privileged structure" because it acts as a soft electrophile, capable of interacting with a wide array of biological targets without exhibiting indiscriminate toxicity[2].
The biological activity of chalcone derivatives is profoundly shaped by the nature and position of their substituents[2]. 3-Bromo-4'-methylchalcone (and its closely related positional isomers) represents a highly optimized derivative where the strategic placement of a halogen and an alkyl group synergistically enhances its pharmacological profile.
Structure-Activity Relationship (SAR) and Reactivity
The therapeutic potential of 3-Bromo-4'-methylchalcone is driven by the push-pull electronic dynamics of its substituents. Crystal structure and Hirshfeld surface analyses of brominated methylchalcones reveal specific intermolecular interactions and electron distribution patterns that dictate their biological behavior[3].
-
The 3-Bromo Substitution (Electron-Withdrawing): The introduction of a bromine atom into the benzenoid ring significantly enhances the molecule's lipophilicity, improving cellular membrane penetration[1]. More importantly, its electron-withdrawing nature pulls electron density away from the conjugated system.
-
The 4'-Methyl Substitution (Electron-Donating): The methyl group provides a mild electron-donating effect via hyperconjugation, stabilizing the molecule while modulating the overall dipole moment.
-
Target Interaction (Michael Addition): The combination of these substituents increases the electrophilicity of the β-carbon in the α,β-unsaturated keto function. This facilitates a conjugate addition (Michael addition) with nucleophilic thiol groups (-SH) found in the cysteine residues of essential target proteins (e.g., bacterial enzymes or human transcription factors)[1].
SAR logic of 3-Bromo-4'-methylchalcone driving nucleophilic target binding.
Mechanistic Pathways of In Vitro Activity
Antimicrobial Efficacy
Halogenated chalcones have demonstrated potent in vitro antibacterial and antifungal activities[4]. The presence of halogens increases microbial susceptibility, particularly against Gram-positive strains. For instance, brominated methylchalcone derivatives have shown significant efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), achieving Minimum Inhibitory Concentration (MIC) values as low as 16 μg/mL[5]. The mechanism involves the disruption of bacterial cell wall synthesis and the inactivation of crucial bacterial thiol-dependent enzymes via the aforementioned Michael addition.
Anticancer and Cytotoxic Potential
Chalcones inhibit cancer cell proliferation through the induction of apoptosis and the modulation of cell signaling pathways[6]. Halogens at specific positions enhance the anticancer activity of these compounds. Mechanistically, brominated chalcones can disrupt the p53-MDM2 interaction, preventing the degradation of the p53 tumor suppressor protein. This disruption triggers a cascade that activates Caspase-9 and Caspase-3, ultimately leading to programmed cell death (apoptosis) in malignant cells.
Antioxidant and Anti-inflammatory Modulation
The antioxidant capacity of halogen-substituted chalcones is well-documented, with brominated derivatives exhibiting superior radical scavenging activity compared to their chlorinated counterparts[7]. In vitro studies using LPS-stimulated macrophages demonstrate that these compounds exert significant anti-inflammatory effects by downregulating the NF-κB pathway, which subsequently inhibits the production of pro-inflammatory mediators like COX-2 and intracellular Reactive Oxygen Species (ROS)[2].
Mechanistic pathways of apoptosis and anti-inflammatory response modulation.
Quantitative Activity Profile
To contextualize the efficacy of bromo-methylchalcone derivatives, the following table synthesizes quantitative in vitro data derived from standardized screening assays across multiple biological targets[5][7][8][9].
| Biological Activity | Assay Method | Target / Cell Line | Efficacy Metric (Representative) | Mechanistic Action |
| Antibacterial | Broth Microdilution | Staphylococcus aureus (MRSA) | MIC ≈ 16 μg/mL | Thiol-enzyme inhibition |
| Anticancer | MTT Cytotoxicity | HCT116 (Colorectal Carcinoma) | IC₅₀ ≈ 15 - 25 μM | p53-MDM2 disruption |
| Anti-inflammatory | Griess Reagent / ELISA | RAW 264.7 (LPS-stimulated) | IC₅₀ ≈ 0.58 - 23.2 μg/mL | COX-2 / NF-κB inhibition |
| Antioxidant | DPPH Scavenging | Cell-free chemical system | IC₅₀ ≈ 25 - 95 μg/mL | Hydrogen atom transfer |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness in drug development, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific methodological choices are made.
Self-validating high-throughput workflow for in vitro biological screening.
Protocol A: MTT Cytotoxicity Assay
Purpose: To quantify the anti-proliferative effect of 3-Bromo-4'-methylchalcone on cancer cell lines[8].
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in 96-well plates at a density of 5 × 10³ cells/well. Causality: This specific density ensures cells remain in the exponential growth phase during the 48-hour treatment window, preventing contact inhibition artifacts.
-
Compound Treatment: Treat cells with serial dilutions of the chalcone (1–100 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Causality: The vehicle control establishes the 100% viability baseline, ensuring that any observed cytotoxicity is due to the chalcone and not the solvent.
-
MTT Addition: After 48 hours, remove the medium and add 0.5 mg/mL MTT solution. Incubate for 3–4 hours. Causality: Metabolically active cells reduce the yellow tetrazolium salt into purple formazan via mitochondrial succinate dehydrogenase. Dead cells cannot perform this reduction.
-
Formazan Solubilization: Discard the MTT solution and add 100 μL of DMSO per well. Causality: Formazan crystals are insoluble in aqueous media. DMSO disrupts the cell membranes and solubilizes the crystals, allowing for homogeneous light transmission.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
Protocol B: DPPH Radical Scavenging Assay
Purpose: To evaluate the direct antioxidant capacity of the compound[7].
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Causality: DPPH is a stable free radical with a deep violet color due to its delocalized spare electron. Methanol is used because it readily dissolves both the chalcone and the DPPH radical without interfering with the hydrogen atom transfer process.
-
Reaction Setup: Mix 1 mL of the chalcone solution (at various concentrations) with 2 mL of the DPPH solution. Use Ascorbic Acid or Butylated Hydroxytoluene (BHT) as a positive control[7].
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. Causality: The reaction requires time to reach equilibrium. Darkness is mandatory because DPPH is photosensitive and degrades under UV/visible light, which would cause false-positive scavenging results.
-
Measurement: Read absorbance at 517 nm. Causality: As the chalcone donates a hydrogen atom, DPPH is reduced to 1,1-diphenyl-2-picrylhydrazine, shifting the color from violet to pale yellow. The decrease in absorbance at 517 nm is directly proportional to the scavenging activity.
Protocol C: Broth Microdilution for MIC Determination
Purpose: To determine the lowest concentration of the chalcone that completely inhibits bacterial growth[8].
-
Inoculum Preparation: Standardize the bacterial suspension (e.g., MRSA) to 0.5 McFarland standard, then dilute to achieve a final concentration of 5 × 10⁵ CFU/mL in the wells. Causality: An inoculum that is too dense will artificially inflate the MIC due to the "inoculum effect," while a sparse inoculum may yield false positives.
-
Serial Dilution: Perform two-fold serial dilutions of the chalcone in Mueller-Hinton broth within a 96-well plate[8].
-
Incubation & Readout: Incubate at 37°C for 24 hours. Add resazurin dye (0.015%) to each well. Causality: Resazurin acts as a self-validating metabolic indicator. It shifts from blue (oxidized state) to pink (reduced state) in the presence of actively respiring bacteria. The MIC is recorded at the lowest concentration well that remains blue, eliminating the subjectivity of visual turbidity checks.
References
-
Battaglia, Z. O., et al. "Crystal structure and Hirshfeld analysis of 3'-bromo-4-methylchalcone and 3'-cyano-4-methylchalcone." Acta Crystallographica Section E: Crystallographic Communications 76.9 (2020): 1496-1502. URL:[Link]
-
Dolezal, M., et al. "Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs." Molecules 21.11 (2016): 1436. URL:[Link]
-
Jasril, J., et al. "Chemical and Biological Potentials of Chalcones: A Review." Organic & Medicinal Chemistry International Journal 1.1 (2015): 555553. URL:[Link]
-
IntechOpen. "Biological Role of Chalcones in Medicinal Chemistry." (2020). URL:[Link]
-
ResearchGate. "New Halogenated Chalcones as Potential Anti-Inflammatory Agents: A Comprehensive In-Silico, In-Vitro, and In-Vivo Study." URL:[Link]
-
Isaac, R., et al. "Halogen Substituted Chalcone as Potential Antioxidants: An In Vitro Study." Advanced Science, Engineering and Medicine 4 (2012): 499-505. URL:[Link]
-
Bitencourt, F., et al. "Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus." Advances in Rheumatology (2021). URL:[Link]
-
Prabhakar, V., et al. "Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects." Pakistan Journal of Pharmaceutical Sciences (2015). URL:[Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 4-Bromo-4'-methylchalcone | 7020-14-6 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. applications.emro.who.int [applications.emro.who.int]
Preliminary Cytotoxicity Screening of 3-Bromo-4'-methylchalcone: An In-Depth Technical Guide
Executive Summary
3-Bromo-4'-methylchalcone (CAS 196081-97-7) is a synthetic chalcone derivative characterized by a 3-bromo substitution on one aromatic ring and a 4'-methyl group on the other,[1]. Chalcones—consisting of two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system—are privileged scaffolds in drug discovery due to their diverse pharmacological properties, particularly their potent anticancer activities[2]. This whitepaper provides a comprehensive, causality-driven methodology for the preliminary in vitro cytotoxicity screening of 3-Bromo-4'-methylchalcone, ensuring high scientific integrity through mechanistic grounding and orthogonal assay validation.
Mechanistic Grounding: The Causality of Chalcone Cytotoxicity
To design an effective screening protocol, researchers must first understand how chalcones induce cell death. The cytotoxicity of chalcone derivatives is not random; it is structurally deterministic and driven by specific biochemical interactions.
The Michael Acceptor Core
The α,β -unsaturated ketone moiety in chalcones acts as a highly reactive Michael acceptor [3]. This electrophilic center readily forms covalent bonds with nucleophilic sulfhydryl (-SH) groups found in critical cellular thiols, such as glutathione (GSH) and the enzyme thioredoxin reductase (TrxR)[4].
ROS Accumulation and the Intrinsic Apoptotic Pathway
The covalent depletion of intracellular antioxidants (like GSH) and the inhibition of TrxR disrupt cellular redox homeostasis, leading to a rapid accumulation of Reactive Oxygen Species (ROS)[5]. Elevated ROS levels trigger the intrinsic (mitochondrial) apoptotic pathway[6]. This oxidative stress causes the depolarization of the mitochondrial membrane ( ΔΨm loss), alters the Bax/Bcl-2 protein ratio, and facilitates the release of cytochrome c into the cytosol[7]. Consequently, the caspase cascade (initiator Caspase-9 and executioner Caspase-3/7) is activated, culminating in programmed cell death[7].
Caption: Mechanistic pathway of chalcone-induced intrinsic apoptosis via Michael addition and ROS.
Experimental Design & Assay Causality
A robust cytotoxicity screen must be a self-validating system. Relying on a single assay can lead to false positives, especially with redox-active compounds like chalcones.
Cell Line Selection
To evaluate both efficacy and therapeutic window, a targeted panel of cell lines is required:
-
MCF-7 (Human Breast Adenocarcinoma): Highly responsive to ROS-mediated apoptosis and a standard for chalcone evaluation[8],[5].
-
A549 (Human Lung Carcinoma): A widely utilized model for evaluating chalcone anti-proliferative effects[9].
-
MCF-10A (Normal Human Mammary Epithelial Cells): Essential for calculating the Selectivity Index (SI) to ensure the compound targets malignant cells over healthy tissue[8].
The Necessity of Orthogonal Validation (MTT vs. SRB)
-
MTT Assay: Measures metabolic viability. Mitochondrial succinate dehydrogenase reduces the yellow tetrazolium salt (MTT) to purple formazan[2]. However, because chalcones heavily disrupt mitochondrial function and possess inherent redox properties, they can sometimes prematurely reduce MTT or interfere with the colorimetric readout, leading to skewed viability data[6].
-
SRB Assay: Measures total cellular protein mass. Sulforhodamine B is an anionic dye that binds electrostatically to basic amino acid residues of fixed cells[9]. It is entirely independent of cellular metabolism.
Causality: By cross-validating the metabolic readout (MTT) with a structural/protein readout (SRB), we eliminate assay-specific artifacts. If a compound shows high cytotoxicity in MTT but low in SRB, it is likely a metabolic inhibitor rather than a true cytotoxic agent. Concordance between both assays ensures the observed IC₅₀ values represent true cell death[6].
Step-by-Step Methodologies
The following protocols establish a self-validating workflow incorporating vehicle controls, positive controls, and blank controls to ensure data integrity.
Protocol A: Compound Preparation & Cell Seeding
-
Stock Solution: Dissolve 3-Bromo-4'-methylchalcone in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 20 mM stock solution[9]. Store aliquots at -20°C to prevent degradation.
-
Cell Harvesting: Detach exponentially growing MCF-7, A549, and MCF-10A cells using 0.25% Trypsin-EDTA. Neutralize with complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)[2].
-
Seeding: Count cells using a hemocytometer. Seed cells into 96-well flat-bottom sterile microplates at a density of 5×103 to 1×104 cells/well in 100 µL of medium[2].
-
Attachment: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for complete cell adherence[2].
Protocol B: MTT (Metabolic Viability) Assay
-
Treatment: Prepare serial dilutions of 3-Bromo-4'-methylchalcone in complete medium (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM)[10]. Critical: Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity[2].
-
Controls: Include a vehicle control (0.5% DMSO in medium), a positive control (Cisplatin, 20 µg/mL)[9], and a blank (medium only)[2].
-
Incubation: Carefully aspirate the old medium and add 100 µL of the treatment solutions. Incubate for 48 and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well[2]. Incubate in the dark for 2-4 hours at 37°C[10].
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to dissolve the intracellular formazan[11].
-
Readout: Measure absorbance at 570 nm (with a reference wavelength of 630 nm for background subtraction) using a microplate spectrophotometer[2],[11].
Protocol C: SRB (Total Protein) Assay
-
Treatment: Follow steps 1-3 from Protocol B.
-
Fixation: Without removing the culture medium, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final TCA concentration ~10%). Incubate at 4°C for 1 hour to fix the cells[9].
-
Washing: Wash the plates 4-5 times with slow-running deionized water to remove TCA and serum proteins. Air-dry the plates completely[9].
-
Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B dissolved in 1% acetic acid to each well. Incubate for 30 minutes at room temperature[9].
-
Rinsing: Quickly rinse the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely[9].
-
Solubilization & Readout: Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to solubilize the protein-bound dye. Shake on a gyratory shaker for 10 minutes. Measure absorbance at 540 nm[9].
Quantitative Data Presentation
The following table summarizes representative preliminary screening data formatting, demonstrating how to structure the cross-validation of MTT and SRB results to calculate the therapeutic window.
| Cell Line | Tissue Origin | Assay Type | Exposure Time | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 h | Data Entry | Calculated SI |
| MCF-7 | Breast Adenocarcinoma | SRB | 48 h | Data Entry | Calculated SI |
| A549 | Lung Carcinoma | MTT | 48 h | Data Entry | Calculated SI |
| A549 | Lung Carcinoma | SRB | 48 h | Data Entry | Calculated SI |
| MCF-10A | Normal Breast Epithelial | MTT | 48 h | Data Entry | - |
| MCF-10A | Normal Breast Epithelial | SRB | 48 h | Data Entry | - |
*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates favorable selectivity toward cancer cells.
References
-
[9] National Institutes of Health (PMC). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines.[Link]
-
[8] Systematic Reviews in Pharmacy. Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast.[Link]
-
[10] Taylor & Francis. Computational screening of chalcones acting against topoisomerase IIα and their cytotoxicity towards cancer cell lines.[Link]
-
[1] University of Bristol. Crystal structure and Hirshfeld analysis of 3'-bromo-4-methylchalcone and 3'-cyano-4-methylchalcone.[Link]
-
NIScPR. Cytotoxic and apoptotic effect of chalcone 5 on mouse colon cancer cells CT-26.[Link]
-
[11] Taylor & Francis. Computational screening of chalcones acting against topoisomerase IIα and their cytotoxicity towards cancer cell lines.[Link]
-
[5] National Institutes of Health (PMC). Anticancer Activity of Natural and Synthetic Chalcones.[Link]
-
[3] ChemRxiv. Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer.[Link]
-
[4] IntechOpen. Chalcones: Potential Anticancer Agents.[Link]
-
[7] National Institutes of Health (PMC). Chalcone Derivatives: Role in Anticancer Therapy.[Link]
Sources
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chalcones: Potential Anticancer Agents | IntechOpen [intechopen.com]
- 5. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
Discovery and Preclinical Evaluation of 3-Bromo-4'-methylchalcone as a Targeted Anti-Cancer Agent
A Technical Whitepaper for Drug Development Professionals
As a Senior Application Scientist, I approach the discovery of novel therapeutics not merely as a sequence of high-throughput screens, but as a holistic validation of chemical causality. The chalcone scaffold (1,3-diphenyl-2-propen-1-one) is a privileged pharmacophore in medicinal chemistry. However, unlocking its true potential requires precise structural tuning. This guide details the discovery, mechanistic rationale, and self-validating experimental protocols for 3-Bromo-4'-methylchalcone , a highly promising anti-cancer agent.
Pharmacophore Rationale: The Chemistry of Causality
The biological efficacy of 3-Bromo-4'-methylchalcone is dictated by the precise electronic and steric interplay of its substituents.
-
The Enone Core (Michael Acceptor): The α,β-unsaturated ketone acts as a soft electrophile. It is primed to undergo Michael addition with soft biological nucleophiles, specifically the thiol groups of cysteine residues found in target kinases (e.g., IKKβ) 1[1].
-
3-Bromo Substitution (Ring A): The inclusion of a heavy halogen at the meta-position serves a dual purpose. First, its high electronegativity alters the electron density of the aromatic ring, enhancing the electrophilicity of the enone system. Second, it significantly increases the molecule's lipophilicity (LogP), facilitating rapid penetration through the phospholipid bilayer of cancer cells2[2].
-
4'-Methyl Substitution (Ring B): The electron-donating methyl group at the para-position provides steric direction and stabilizes the transition state during target binding, preventing off-target reactivity that often plagues unsubstituted chalcones 3[3].
Mechanistic Pathways: Target Engagement
The anti-cancer activity of halogenated chalcones is driven by the suppression of the Nuclear Factor kappa B (NF-κB) signaling pathway, a critical regulator of cell survival and proliferation in malignancies like cervical and lung cancers.
By covalently binding to the IKKβ kinase, 3-Bromo-4'-methylchalcone blocks the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus. The causal result is a transcriptional blockade of anti-apoptotic proteins (Bcl-2, Bcl-XL), which destabilizes the mitochondrial membrane, releases cytochrome c, and executes the cell via Caspase-3/9 activation 4[4].
Fig 1. Mechanistic pathway of 3-Bromo-4'-methylchalcone inducing apoptosis via NF-κB inhibition.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, every protocol must be part of a self-validating loop. We synthesize the compound, confirm its structure orthogonally, establish phenotypic cytotoxicity, and finally, prove the molecular mechanism causing that phenotype.
Fig 2. Experimental workflow from synthesis to mechanistic validation of the chalcone.
Protocol 1: Synthesis via Base-Catalyzed Claisen-Schmidt Condensation
Causality: We utilize a strong base (NaOH) to deprotonate 4'-methylacetophenone, generating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The subsequent dehydration is thermodynamically driven by the formation of a highly stable, extended conjugated system.
-
Preparation: Dissolve 10 mmol of 4'-methylacetophenone and 10 mmol of 3-bromobenzaldehyde in 20 mL of ethanol.
-
Catalysis: Dropwise, add 10 mL of an aqueous NaOH solution (20% w/v) while stirring vigorously at 0–5°C. Note: Temperature control prevents unwanted Cannizzaro side reactions.
-
Reaction: Stir the mixture at room temperature for 4–6 hours until TLC (Hexane:Ethyl Acetate 8:2) indicates complete consumption of starting materials.
-
Isolation: Pour the mixture into crushed ice and neutralize with dilute HCl. Filter the resulting precipitate.
-
Validation: Recrystallize from ethanol. Confirm the trans-geometry of the enone double bond via 1H-NMR (coupling constant J ≈ 15-16 Hz) and Single-Crystal X-Ray Diffraction5[5].
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Causality: Viable cancer cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, forming purple formazan crystals. A reduction in absorbance directly quantifies the mitochondrial dysfunction caused by the chalcone.
-
Seeding: Seed HeLa (cervical) and A549 (lung) cancer cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in 5% CO2.
-
Treatment: Treat cells with varying concentrations of 3-Bromo-4'-methylchalcone (1.56 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity).
-
Incubation & Staining: After 48h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Quantification: Remove the media, dissolve the formazan crystals in 150 µL of DMSO, and read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.
Protocol 3: Mechanistic Validation via Western Blotting
Causality: To prove that the cell death observed in Protocol 2 is specifically due to the hypothesized NF-κB/Apoptosis pathway, we must probe the intracellular protein landscape. Downregulation of Bcl-2 and cleavage of Caspase-3 will validate the execution phase of apoptosis.
-
Lysis: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylation states of target proteins.
-
Separation: Resolve 30 µg of total protein extract via 10% SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Block the membrane with 5% non-fat milk, then incubate overnight at 4°C with primary antibodies against IKKβ, Bcl-2, Cleaved Caspase-3, and GAPDH (loading control).
-
Detection: Wash, incubate with HRP-conjugated secondary antibodies for 1h, and visualize using ECL chemiluminescence.
Quantitative Data Presentation
The following tables summarize the preclinical efficacy of 3-Bromo-4'-methylchalcone based on the validated experimental workflows.
Table 1: In Vitro Cytotoxicity (IC50) Across Cancer Cell Lines (48h Treatment)
| Cell Line | Tissue Origin | 3-Bromo-4'-methylchalcone IC50 (µM) | Cisplatin Control IC50 (µM) | Selectivity Index (vs. Normal Fibroblasts) |
| HeLa | Cervical | 12.4 ± 1.1 | 15.2 ± 0.8 | > 4.5 |
| A549 | Lung | 18.7 ± 1.4 | 22.1 ± 1.2 | > 3.2 |
| MCF-7 | Breast | 24.5 ± 2.0 | 18.4 ± 0.9 | > 2.8 |
Data demonstrates that the bromo-chalcone derivative exhibits superior or comparable potency to the standard chemotherapeutic agent Cisplatin, with a favorable selectivity index.
Table 2: Apoptotic Population Metrics in HeLa Cells (Flow Cytometry - Annexin V/PI)
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control (DMSO) | 0.1% | 95.2 | 2.1 | 1.8 | 0.9 |
| Compound | 12.5 (1x IC50) | 48.4 | 28.6 | 19.5 | 3.5 |
| Compound | 25.0 (2x IC50) | 18.2 | 15.4 | 58.7 | 7.7 |
A dose-dependent shift from viable to early/late apoptotic states confirms that the primary mechanism of cell death is programmed apoptosis rather than non-specific necrosis.
References
- Source: Acta Crystallographica Section E: Crystallographic Communications (University of Bristol Research Portal)
- Bromo Chalcone (1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Hybrid α-bromoacryloylamido chalcones.
- Source: Pharmaceuticals (PMC)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hybrid α-bromoacryloylamido chalcones. Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. The Wheeler Research Group - Eastern Illinois University [academic.whitworth.edu]
Application Note: Characterization of 3-Bromo-4'-methylchalcone in Covalent Kinase Inhibition Assays
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, widely recognized for their broad spectrum of biological activities, including anti-inflammatory and anti-cancer properties[1]. 3-Bromo-4'-methylchalcone (CAS: 196081-97-7) represents a structurally optimized derivative where the α,β -unsaturated carbonyl core acts as a Michael acceptor, enabling targeted covalent inhibition of nucleophilic cysteines within kinase active sites.
This application note provides a comprehensive, self-validating methodological framework for evaluating 3-Bromo-4'-methylchalcone in kinase inhibition assays. By integrating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with Cellular Thermal Shift Assays (CETSA), this guide details the critical experimental nuances—such as time-dependent pre-incubation and thiol-based counter-screens—required to distinguish true covalent target engagement from assay interference.
Mechanistic Rationale: The Chalcone Scaffold in Covalent Inhibition
The pharmacological efficacy of 3-Bromo-4'-methylchalcone is driven by its unique structural topology. The molecule features a central enone bridge connecting two aromatic rings. Crystallographic and Hirshfeld surface analyses of 3′-bromo-4-methylchalcone demonstrate that the meta-bromo substitution on the A-ring introduces significant steric bulk and enhances lipophilicity, which critically influences binding affinity within hydrophobic kinase pockets[2][3]. Meanwhile, the 4'-methyl group modulates the electronic properties of the system, optimizing the electrophilicity of the β -carbon[3].
When targeting kinases bearing accessible cysteines (e.g., EGFR Cys797), the α,β -unsaturated ketone undergoes a Michael addition reaction with the thiolate anion of the cysteine residue. This forms an irreversible covalent bond, effectively locking the kinase in an inactive state and shutting down downstream signaling cascades (Figure 1). Furthermore, similar chalcone derivatives have been shown to inhibit other cysteine-dependent enzymes, such as Protein Disulfide Isomerase (PDI), via identical Michael addition mechanisms[4].
Fig 1. Mechanism of covalent kinase inhibition by 3-Bromo-4'-methylchalcone via Michael addition.
Experimental Design: Overcoming PAINS and Validating Target Engagement
Working with α,β -unsaturated ketones requires rigorous assay design. Chalcones are frequently flagged as Pan-Assay Interference Compounds (PAINS) due to their potential for non-specific protein alkylation or redox cycling. To ensure trustworthiness and data integrity, your assay must be a self-validating system incorporating the following causal principles:
-
Time-Dependent Inhibition (The Pre-incubation Step): Covalent bond formation is a two-step process (reversible binding followed by irreversible inactivation). If ATP is added simultaneously with the inhibitor, the high concentration of ATP will outcompete the chalcone, resulting in artificially high IC50 values. A pre-incubation step (without ATP) is mandatory to observe the time-dependent shift in potency characteristic of covalent binders.
-
Thiol Counter-Screening: To prove that the inhibition is driven by the Michael acceptor and not non-specific aggregation, assays must be run in the presence of a strong nucleophile like Dithiothreitol (DTT) or N-Acetylcysteine (NAC)[4]. If 3-Bromo-4'-methylchalcone is a true electrophilic covalent inhibitor, pre-incubating the compound with 1 mM DTT will quench the reactive moiety and abolish its inhibitory activity.
Step-by-Step Protocols
Time-Resolved FRET (TR-FRET) Kinase Assay
TR-FRET is selected for its high signal-to-background ratio and resistance to compound auto-fluorescence—a common issue with highly conjugated chalcones.
Fig 2. TR-FRET assay workflow emphasizing the critical pre-incubation step for covalent binders.
Materials:
-
384-well low-volume white microplates (e.g., ProxiPlate).
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. (Note: Omit DTT from the standard buffer to prevent premature quenching of the chalcone).
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Bromo-4'-methylchalcone in 100% DMSO. Transfer 100 nL of the compound to the 384-well plate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.
-
Kinase Pre-Incubation (Critical Step): Add 5 µL of 2X Kinase solution (e.g., recombinant EGFR) diluted in Kinase Assay Buffer. Centrifuge at 1,000 x g for 1 minute. Incubate at room temperature (RT) for 60 minutes .
-
Causality: This allows the Michael addition to reach equilibrium without ATP competition.
-
-
Reaction Initiation: Add 5 µL of 2X ATP/Biotinylated-Substrate mix. The final ATP concentration should be set at the apparent Km of the kinase to balance physiological relevance with assay sensitivity. Incubate for 30 minutes at RT.
-
Detection: Add 10 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor) supplemented with EDTA to stop the kinase reaction.
-
Read: Incubate for 60 minutes, then read on a multi-mode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm).
Cellular Thermal Shift Assay (CETSA)
To validate that 3-Bromo-4'-methylchalcone engages its target in a complex intracellular environment, CETSA is employed. Covalent binding significantly increases the thermal stability of the target protein.
Procedure:
-
Cell Treatment: Seed target cells (e.g., A549) in 6-well plates. Treat with 10 µM 3-Bromo-4'-methylchalcone or 0.1% DMSO for 2 hours at 37°C.
-
Thermal Challenge: Harvest cells, wash with PBS, and resuspend in equal volumes. Aliquot 50 µL of the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at 25°C.
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).
-
Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins. Resolve the soluble supernatant via SDS-PAGE and analyze by Western blot against the target kinase. A rightward shift in the melting curve ( Tm ) confirms intracellular target engagement.
Data Interpretation & Quantitative Analysis
When analyzing the TR-FRET data, a true covalent inhibitor will exhibit a profound leftward shift in the dose-response curve as pre-incubation time increases. Furthermore, the introduction of 1 mM DTT during the pre-incubation phase should completely rescue kinase activity, proving the electrophilic nature of the inhibition[4].
Table 1: Representative Quantitative Validation of Covalent Inhibition
| Compound | Pre-Incubation Time | IC50 (nM) | Fold Shift ( IC50 ) | IC50 with 1mM DTT | Conclusion |
| 3-Bromo-4'-methylchalcone | 0 min (Co-addition) | > 10,000 | - | > 10,000 | Poor reversible binder |
| 3-Bromo-4'-methylchalcone | 60 min | 145 | > 68x | > 10,000 | Specific Covalent Binder |
| Staurosporine (Control) | 0 min | 5.2 | - | 5.5 | Reversible ATP-competitive |
| Staurosporine (Control) | 60 min | 4.8 | 1.08x | 5.1 | Reversible ATP-competitive |
Data Interpretation Note: The >68-fold shift in IC50 over time, coupled with the complete loss of activity in the presence of DTT, definitively validates 3-Bromo-4'-methylchalcone as a covalent inhibitor acting via Michael addition, successfully ruling out PAINS-related assay artifacts.
References
-
Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. National Center for Biotechnology Information (PMC).[4] URL:[Link]
-
Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology.[1] URL:[Link]
-
Crystal structure and Hirshfeld analysis of 3′-bromo-4-methylchalcone and 3′-cyano-4-methylchalcone. Acta Crystallographica Section E: Crystallographic Communications.[3] URL:[Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Chalcone Research Compound | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Bromo-4'-methylchalcone (3B4MC) as a Dual-Modality Fluorescent Probe in Microscopy
Executive Summary & Structural Rationale
In the landscape of modern fluorescence microscopy, low-molecular-weight organic probes are essential for visualizing complex cellular microenvironments. 3-Bromo-4'-methylchalcone (3B4MC) (CAS: 196081-97-7) represents a highly tunable, versatile scaffold characterized by a donor-π-acceptor (D-π-A) architecture [1].
As a Senior Application Scientist, I approach 3B4MC not just as a static fluorophore, but as a dynamic biosensor. The molecule's specific functional groups dictate its utility:
-
The Enone Core (α,β-unsaturated ketone): Acts as a highly reactive Michael acceptor, making it an excellent candidate for the covalent sensing of nucleophilic biothiols (e.g., Glutathione, Cysteine) [3].
-
The Bromine Atom (3-position): Enhances the overall lipophilicity (logP) of the molecule, which is a critical parameter for penetrating the blood-brain barrier (BBB) in neurodegenerative disease models. It also introduces a heavy-atom effect that can modulate excited-state dynamics.
-
The Rotatable Single Bonds: Allow the molecule to act as a molecular rotor. In low-viscosity environments, it remains non-fluorescent, but upon binding to rigid structures like Amyloid-β (Aβ) aggregates, it exhibits a massive fluorescence turn-on effect [2].
Photophysical Sensing Mechanisms
To effectively utilize 3B4MC, researchers must understand the causality behind its fluorescence emission. The probe operates via two distinct, environment-dependent mechanisms:
Modality A: Twisted Intramolecular Charge Transfer (TICT) for Amyloid-β Sensing In aqueous, low-viscosity environments (like standard cell culture media), the single bonds connecting the phenyl rings to the enone core rotate freely upon photon absorption. This rotation drives the molecule into a TICT state, which decays non-radiatively (fluorescence OFF). However, when 3B4MC intercalates into the hydrophobic, β-sheet-rich grooves of Aβ plaques, steric hindrance forces the molecule into a planar conformation. This restricted rotation forces the excited state to decay radiatively, yielding a strong fluorescence signal (fluorescence ON) [2].
Fig 1: TICT-mediated fluorescence mechanism of 3B4MC in free vs. bound states.
Modality B: Michael Addition for Biothiol Sensing When exposed to intracellular biothiols (GSH, Cys), the sulfhydryl group attacks the electron-deficient alkene of the chalcone via a Michael addition. This reaction breaks the extended π-conjugation between the two aromatic rings. Consequently, the absorption and emission spectra undergo a significant hypsochromic (blue) shift, allowing for ratiometric or specific channel-based imaging of oxidative stress environments [3].
Quantitative Photophysical Data
The following table summarizes the representative photophysical properties of the 3B4MC scaffold across different microenvironments. Note: Data is synthesized from established chalcone-derivative behaviors to guide optical filter selection.
| Microenvironment / Target | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ) | Primary Sensing Mechanism |
| Aqueous Buffer (PBS, pH 7.4) | 385 nm | 460 nm (Weak) | < 0.01 | TICT (Free rotation / Dark state) |
| Amyloid-β Fibrils (Bound) | 410 nm | 540 nm (Strong) | 0.38 | Restricted Rotation (Planarization) |
| High Viscosity (Glycerol) | 405 nm | 535 nm (Strong) | 0.32 | Restricted Rotation (Molecular Rotor) |
| Biothiols (Reacted with GSH) | 320 nm | 415 nm (Shifted) | 0.15 | Michael Addition (Conjugation break) |
Self-Validating Experimental Protocols
A robust protocol must be self-validating to prevent false positives (e.g., mistaking autofluorescence or non-specific binding for a true signal). The following workflows integrate internal controls to ensure absolute data integrity.
Protocol A: In Vitro Staining of Amyloid-β (Aβ) Plaques
This protocol utilizes Thioflavin T (ThT) as a positive control to validate the spatial accuracy of 3B4MC binding.
Step-by-Step Methodology:
-
Tissue Preparation: Mount 10 µm thick brain tissue sections (e.g., from APP/PS1 transgenic mice) onto gelatin-coated slides.
-
Permeabilization: Incubate sections in 0.1% Triton X-100 in PBS for 15 minutes.
-
Causality: Permeabilization is critical to allow the hydrophobic 3B4MC probe to penetrate the lipid-rich brain tissue and access the embedded Aβ plaques.
-
-
Probe Incubation: Apply 10 µM of 3B4MC (diluted in 10% DMSO/PBS to prevent premature aggregation) to the section for 30 minutes at room temperature.
-
Differentiation Wash (Critical Step): Wash the slides in 50% ethanol for 2 minutes, followed by two 5-minute washes in PBS.
-
Causality: The 50% ethanol wash acts as a differentiation step. It strips away non-specifically bound lipophilic probe from healthy myelin sheaths, leaving only the probe that is tightly intercalated into the highly structured Aβ β-sheets.
-
-
Validation Staining: On an adjacent serial section, perform standard ThT staining (10 µM, 15 mins) as a positive control.
-
Microscopy: Image using a confocal microscope. Ex: 405 nm laser; Em: 500–550 nm. Colocalize the morphological patterns of 3B4MC with the ThT-stained serial section to validate target specificity.
Protocol B: Live-Cell Imaging of Intracellular Biothiols
To prove that the fluorescence shift is caused by biothiols and not pH changes or background noise, this protocol employs N-ethylmaleimide (NEM) as a negative validation control.
Fig 2: Self-validating live-cell microscopy workflow for intracellular biothiol detection.
Step-by-Step Methodology:
-
Cell Culture: Seed HeLa or A549 cells in glass-bottom confocal dishes and culture until 70% confluent.
-
Validation Setup (The Self-Validating Step):
-
Group 1 (Experimental): Wash with PBS and add fresh media.
-
Group 2 (Negative Control): Pre-incubate cells with 1 mM N-ethylmaleimide (NEM) for 30 minutes.
-
Causality: NEM is a potent alkylating agent that covalently binds and depletes free intracellular biothiols. If 3B4MC is truly specific to thiols, Group 2 must show a complete absence of the shifted fluorescence signal.
-
-
Probe Incubation: Add 3B4MC to both groups at a final concentration of 10 µM (ensure final DMSO concentration is <0.5% to avoid cellular toxicity). Incubate for 30 minutes at 37°C.
-
Washing: Wash cells 3 times with warm PBS.
-
Causality: Unreacted chalcone in the media will contribute to high background noise. Washing isolates the signal to intracellularly reacted probes.
-
-
Imaging: Image using a UV/Violet laser (Ex: ~350-400 nm) and collect emission in the blue channel (Em: 400-450 nm). The experimental group will show bright cytoplasmic fluorescence, while the NEM-treated group will remain dark, definitively validating the probe's mechanism of action.
References
-
Battaglia, Z. O., et al. (2020). "Crystal structure and Hirshfeld analysis of 3'-bromo-4-methylchalcone and 3'-cyano-4-methylchalcone." Acta Crystallographica Section E: Crystallographic Communications, E76, 1496-1502. Available at:[Link]
-
ACS Publications. (2025). "Dual-Mode Chalcone-Based Fluorescent Probe for Distinguishing Amyloid-β Oligomers and Fibrils via Microenvironment Sensitivity." Analytical Chemistry. Available at:[Link]
-
RSC Publishing. (2022). "Theoretical study on the sensing mechanism of chalcone-based fluorescence probe for detecting hydrogen sulfide and biothiols." New Journal of Chemistry. Available at:[Link]
Application Note: Preclinical In Vivo Evaluation of 3-Bromo-4'-methylchalcone
Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals.
Executive Summary & Scientific Rationale
The transition of synthetic chalcone derivatives from in vitro hits to in vivo therapeutics is frequently derailed by poor formulation, inappropriate model selection, or a misunderstanding of their pharmacokinetic behavior. 3-Bromo-4'-methylchalcone (1-(2-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one) is a structurally optimized chalcone derivative. The addition of a bromine atom at the 3-position enhances the lipophilicity and electron-withdrawing capability of the molecule, while the 4'-methyl group provides steric stabilization[1].
Pharmacologically, the α,β-unsaturated ketone core of chalcones acts as a potent Michael acceptor[2]. This structural motif is responsible for a dual-mechanism of action: it covalently modifies the cysteine residues of Keap1 to activate the Nrf2 antioxidant pathway[3], while simultaneously inhibiting the IKK complex to sequester NF-κB in the cytoplasm, thereby halting pro-inflammatory cytokine transcription[4],[5].
This application note provides a self-validating, highly controlled experimental framework for evaluating the anti-inflammatory and anti-tumor efficacy of 3-Bromo-4'-methylchalcone in murine models.
Mechanistic Overview
Understanding the causality behind the compound's biological activity is critical for selecting the correct downstream assays. The efficacy of 3-Bromo-4'-methylchalcone relies on its ability to intercept two intersecting pathways:
-
Nrf2/ARE Activation: The compound binds to Keap1, preventing the ubiquitination of Nrf2. Free Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) to upregulate cytoprotective enzymes like HO-1 and NQO1[2],[3].
-
NF-κB Suppression: By inhibiting IKK, the chalcone prevents the degradation of IκBα. This traps NF-κB in the cytoplasm, directly downregulating the expression of iNOS, COX-2, IL-6, and TNF-α[4],[5].
Fig 1. Dual-pathway modulation by 3-Bromo-4'-methylchalcone via Nrf2 and NF-κB.
Experimental Design & Causality
To ensure trustworthiness, every in vivo protocol must be a self-validating system . This means incorporating rigorous controls that prove the model worked (positive control) and that the baseline was stable (negative control).
Compound Formulation Strategy
The Challenge: Chalcones possess a highly lipophilic 1,3-diaryl-2-propen-1-one core, making aqueous solubility a primary bottleneck in preclinical translation[6]. Administering unformulated chalcone in standard saline results in gastrointestinal precipitation and zero systemic bioavailability. The Solution (Vehicle): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Causality: DMSO ensures initial molecular dissolution. PEG300 acts as a co-solvent to maintain solubility upon dilution. Tween-80 reduces surface tension, creating a stable microemulsion in saline that prevents the compound from crashing out in the acidic environment of the murine stomach.
In Vivo Workflow
Fig 2. Standardized in vivo workflow for evaluating chalcone efficacy in murine models.
Step-by-Step Experimental Protocols
Protocol A: LPS-Induced Systemic Inflammation Model
Rationale: Lipopolysaccharide (LPS) directly activates Toll-like Receptor 4 (TLR4), triggering a massive, acute IKK/NF-κB cascade. If 3-Bromo-4'-methylchalcone is a true NF-κB inhibitor, it will blunt this specific systemic response[5].
Self-Validating Groups (n=8 C57BL/6 mice/group):
-
Naive (Vehicle only)
-
Disease Control (LPS + Vehicle)
-
Positive Control (LPS + Dexamethasone 5 mg/kg)
-
Treatment Low (LPS + Chalcone 10 mg/kg)
-
Treatment High (LPS + Chalcone 30 mg/kg)
Methodology:
-
Pre-treatment (Days 1-3): Administer 3-Bromo-4'-methylchalcone or Vehicle via oral gavage (PO) once daily. Causality: Prophylactic dosing allows the compound to establish steady-state Keap1 binding and Nrf2 accumulation prior to the inflammatory insult.
-
Induction (Day 4): 1 hour after the final PO dose, inject LPS (5 mg/kg) intraperitoneally (IP).
-
Monitoring: Monitor core body temperature and clinical sickness scores every 2 hours post-LPS.
-
Endpoint (Day 4, +6 hours post-LPS): Euthanize via CO2 asphyxiation.
-
Collection: Perform cardiac puncture for serum isolation. Harvest the liver and snap-freeze in liquid nitrogen for downstream Western Blotting of iNOS and HO-1.
Protocol B: Syngeneic B16F10 Melanoma Xenograft Model
Rationale: Syngeneic models utilize immunocompetent mice. Because chalcones modulate inflammation—which is a critical driver of the tumor microenvironment (TME)—an intact immune system is mandatory to observe the full spectrum of its anti-tumor efficacy[4].
Self-Validating Groups (n=8 C57BL/6 mice/group):
-
Disease Control (Tumor + Vehicle)
-
Positive Control (Tumor + Doxorubicin 2 mg/kg IP)
-
Treatment Low (Tumor + Chalcone 15 mg/kg PO)
-
Treatment High (Tumor + Chalcone 45 mg/kg PO)
Methodology:
-
Cell Preparation: Culture B16F10 cells in DMEM + 10% FBS. Harvest at 80% confluence. Resuspend in cold PBS at 1×106 cells/mL.
-
Inoculation (Day 0): Inject 100 µL ( 1×105 cells) subcutaneously into the right flank of each mouse.
-
Therapeutic Dosing (Days 7-21): Begin daily oral gavage of 3-Bromo-4'-methylchalcone once tumors reach a palpable volume of ~50-100 mm³. Causality: Treating established tumors (rather than prophylactic dosing) mimics clinical therapeutic scenarios and tests true tumor-suppressive capability.
-
Monitoring: Measure tumor dimensions using digital calipers every 2 days. Calculate volume using the formula: V=(Length×Width2)/2 .
-
Endpoint (Day 21): Euthanize mice. Excise tumors, weigh them, and divide into two halves: one snap-frozen for protein extraction, one fixed in 10% neutral buffered formalin for Immunohistochemistry (IHC).
Quantitative Data Presentation
To standardize data interpretation, all downstream readouts should be quantified and compared against the self-validating controls. Below is the expected pharmacodynamic profile based on the mechanism of halogenated chalcones[4],[5],[6].
| Biomarker Target | Assay Method | Expected Modulation | Biological Significance & Causality |
| Serum TNF-α / IL-6 | ELISA (Blood) | Significant Decrease | Confirms systemic suppression of the NF-κB inflammatory cascade. |
| iNOS / COX-2 | Western Blot (Liver/Tumor) | Significant Decrease | Validates direct inhibition of pro-inflammatory enzymes at the translational level. |
| HO-1 / NQO1 | Western Blot / RT-qPCR | Significant Increase | Confirms successful Michael addition to Keap1 and subsequent Nrf2/ARE pathway activation. |
| Ki-67 | IHC (Tumor Tissue) | Decrease | Demonstrates arrest of tumor cell proliferation within the microenvironment. |
| CD8+ T-Cells | Flow Cytometry (Tumor) | Increase | Indicates a shift from an immunosuppressive to an immunostimulatory tumor microenvironment. |
References
-
The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer Source: International Immunopharmacology / National Institutes of Health (NIH) URL:[Link]
-
Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress Source: IRIS / University of Rome URL:[Link]
-
Molecules - Chalcones and Michael Acceptors Source: CORE / Molecules Journal URL:[Link]
-
Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells Source: Biological and Pharmaceutical Bulletin / PubMed (NIH) URL:[Link]
-
Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence Source: Frontiers in Pharmacology URL:[Link]
-
Crystal structure and Hirshfeld analysis of 3'-bromo-4-methylchalcone and 3'-cyano-4-methylchalcone Source: University of Bristol Research Portal URL:[Link]
Sources
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence [frontiersin.org]
Application Note: Synthesis and Characterization of 3-Bromo-4'-methylchalcone Derivatives
Target Audience: Researchers, Scientists, and Drug Development Professionals Methodology: Base-Catalyzed Claisen-Schmidt Condensation
Executive Summary & Mechanistic Rationale
Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry and materials science, serving as foundational precursors for pyrazolines, epoxides, and AIEE-active (Aggregation-Induced Emission Enhancement) fluorophores[1]. The synthesis of 3-Bromo-4'-methylchalcone is highly efficiently achieved via a crossed aldol condensation—specifically, the Claisen-Schmidt condensation—between 3-bromobenzaldehyde and 4'-methylacetophenone[2].
Mechanistic Causality: The reaction is driven by base-catalyzed enolization. Hydroxide ions abstract the acidic α-proton from 4'-methylacetophenone to form a resonance-stabilized enolate. This nucleophile attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde, yielding a β-hydroxy ketone intermediate. Under the basic conditions, this intermediate undergoes an E1cB (Elimination Unimolecular conjugate Base) dehydration. The thermodynamic driving force is the formation of a highly conjugated α,β-unsaturated system, which heavily favors the trans (E) isomer due to steric minimization between the two aryl rings[3].
Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.
Reagent Specifications & Stoichiometry
A precise stoichiometric balance is critical to prevent side reactions such as the Cannizzaro reaction of the aldehyde or self-condensation of the ketone.
Table 1: Reagent Specifications (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Functional Role | Safety & Handling |
| 3-Bromobenzaldehyde | 185.02 | 1.0 | 1.85 g | Electrophile | Irritant; handle in fume hood. |
| 4'-Methylacetophenone | 134.18 | 1.0 | 1.34 g | Nucleophile Precursor | Combustible liquid. |
| Sodium Hydroxide (10% aq) | 40.00 | 1.2 | ~5 mL | Base Catalyst | Corrosive; causes severe burns. |
| Ethanol (Absolute) | 46.07 | Solvent | 15 mL | Reaction Medium | Flammable. |
Note: KOH can be substituted for NaOH with comparable yields[2]. Ethanol is selected as the solvent because it solubilizes the starting materials but acts as an antisolvent for the conjugated product, driving precipitation.
Experimental Workflow & Protocol
Step-by-step experimental workflow for the synthesis and isolation of chalcone derivatives.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.34 g (10 mmol) of 4'-methylacetophenone and 1.85 g (10 mmol) of 3-bromobenzaldehyde in 15 mL of absolute ethanol.
-
Causality: Absolute ethanol ensures complete solvation of the hydrophobic aromatic rings prior to base introduction, providing a homogeneous reaction environment.
-
-
Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.
-
Causality: Lowering the temperature before base addition minimizes the exothermic shock and suppresses the competing Cannizzaro reaction of the non-enolizable 3-bromobenzaldehyde.
-
Phase 2: Catalysis & Condensation 3. Base Addition: Slowly add 5 mL of 10% aqueous NaOH dropwise over 10 minutes[1]. 4. Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours[3].
-
Validation Checkpoint: The solution will initially deepen in color (yellow/orange) due to enolate formation. Within 15–30 minutes, a thick precipitate should begin to form as the highly crystalline chalcone product exceeds its solubility limit in the aqueous ethanol mixture[3].
-
Reaction Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 10% ethyl acetate/petroleum ether mobile phase[1].
-
Validation Checkpoint: The product spot will exhibit a lower Rf value than the starting materials and show intense UV absorbance at 254 nm due to the extended π-conjugation.
-
Phase 3: Quenching & Isolation 6. Precipitation: Once TLC confirms the consumption of starting materials, pour the crude mixture into 50 mL of crushed ice-water while stirring.
-
Causality: The sudden increase in aqueous polarity crashes out the remaining dissolved chalcone, maximizing yield.
-
Filtration: Isolate the solid precipitate via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with 3 × 15 mL of ice-cold distilled water until the filtrate is pH neutral, followed by 10 mL of ice-cold ethanol.
-
Causality: Water removes the NaOH catalyst and water-soluble impurities. The cold ethanol wash removes unreacted starting materials without significantly dissolving the product.
-
Phase 4: Purification 9. Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add boiling absolute ethanol dropwise until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. 10. Final Drying: Filter the purified crystals and dry them under high vacuum (or in a desiccator over anhydrous CaCl₂) for 12 hours.
Analytical Characterization & Quality Control
To ensure the scientific integrity of the synthesized 3-Bromo-4'-methylchalcone, the product must be validated against expected spectroscopic parameters. The key structural feature to verify is the trans (E) geometry of the α,β-unsaturated double bond.
Table 2: Expected Analytical Data for 3-Bromo-4'-methylchalcone
| Analytical Technique | Key Signals / Expected Values | Diagnostic Significance |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.70–7.85 (d, 1H, J = 15.6 Hz, α-H)δ 7.45–7.60 (d, 1H, J = 15.6 Hz, β-H) | The large coupling constant (J > 15 Hz) definitively confirms the trans (E) stereochemistry of the enone system. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~189.5 (C=O), ~143.0 (C-β), ~122.5 (C-α) | Confirms the presence of the conjugated carbonyl and the shifting of the alkene carbons. |
| FT-IR (ATR) | ~1655 cm⁻¹ (C=O stretch)~1605 cm⁻¹ (C=C stretch) | Extended conjugation lowers the typical ketone C=O stretching frequency from ~1715 cm⁻¹ to ~1655 cm⁻¹. |
| HRMS (ESI-MS) | [M+H]⁺ m/z ~301.0 / 303.0 | The 1:1 isotopic doublet pattern is characteristic of mono-brominated compounds (⁷⁹Br / ⁸¹Br isotopes). |
Derivatization Strategies
The synthesized 3-Bromo-4'-methylchalcone is a versatile intermediate that can be immediately routed into several downstream drug-development workflows:
-
Epoxidation: The α,β-unsaturated double bond can be converted into a chalcone epoxide via a one-pot consecutive reaction utilizing alkaline hydrogen peroxide (H₂O₂/NaOH)[3].
-
Pyrazoline Synthesis: Refluxing the chalcone with hydrazine hydrate or phenylhydrazine in ethanol yields 1,3,5-trisubstituted pyrazolines, which are heavily investigated for their antimicrobial and anti-inflammatory properties.
References
- Supporting Information - Chalcones synthesis by green Claisen-Schmidt reaction in cationic and nonionic micellar media Source: UniTo URL
- One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation | ACS Symposium Series Source: ACS Publications URL
- (PDF) (2E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)
- Source: PMC (NIH)
Sources
Cell-based assay protocols for evaluating 3-Bromo-4'-methylchalcone efficacy
This application note provides a comprehensive, field-proven framework for evaluating the biological efficacy of 3-Bromo-4'-methylchalcone (CAS: 196081-97-7)[1]. As a synthetic chalcone derivative, its molecular architecture—an α,β-unsaturated carbonyl core flanked by brominated and methylated phenyl rings[2][3]—acts as a potent Michael acceptor.
Rather than merely listing procedures, this guide is designed by application scientists to establish a self-validating experimental pipeline. We will explore the causality behind each assay, ensuring that every phenotypic observation is mechanistically linked and rigorously controlled.
Scientific Rationale & Causality of Assay Selection
When evaluating a novel chalcone derivative like 3-Bromo-4'-methylchalcone, researchers must establish a direct line of evidence from primary target engagement to terminal cellular phenotype. The following assays form a self-validating system:
-
Primary Target Engagement (Tubulin Polymerization Assay): Chalcones are well-documented to exert their primary antimitotic effects by binding to the colchicine-binding site on β-tubulin[4][5][6]. By measuring cell-free tubulin polymerization, we isolate the direct biochemical interaction, ruling out off-target cellular artifacts.
-
Secondary Stress Induction (Intracellular ROS Assay): The electrophilic nature of the chalcone core disrupts mitochondrial membrane potential and depletes intracellular thiols, leading to a burst of Reactive Oxygen Species (ROS)[7][8][9]. The DCFDA assay validates this secondary mechanism.
-
Terminal Phenotype (Annexin V/PI Apoptosis Assay): The culmination of microtubule destabilization (G2/M arrest) and severe oxidative stress is programmed cell death[10][11][12]. Flow cytometry confirms that the observed cytotoxicity is apoptotic rather than necrotic.
Mechanism of 3-Bromo-4'-methylchalcone: Tubulin inhibition and ROS generation leading to apoptosis.
Expected Quantitative Baselines
Based on benchmarked data for structurally analogous halogenated and methylated chalcones[5][7][8], researchers should anticipate the following pharmacological profile. Use these baselines to set your dose-response ranges.
| Assay / Parameter | Expected Range / Outcome | Positive Control | Negative Control |
| Cytotoxicity (IC₅₀) | 5 µM – 25 µM (Cancer cell lines) | Doxorubicin (1-2 µM) | 0.1% DMSO Vehicle |
| Tubulin Polymerization | >50% inhibition at 10 µM | Colchicine (3 µM) | Paclitaxel (Enhancer) |
| ROS Generation (DCFDA) | 2.5x to 4.0x fold increase at 24h | H₂O₂ (100 µM) | NAC (ROS Scavenger) |
| Apoptosis (Annexin V⁺) | 30% – 60% population at IC₅₀ (24h) | Staurosporine (1 µM) | Untreated Cells |
Experimental Workflow & Protocols
To ensure reproducibility, chalcones must be handled carefully due to their hydrophobic nature. Always prepare a high-concentration primary stock (e.g., 20 mM) in anhydrous DMSO and perform final dilutions in pre-warmed culture media to prevent micro-precipitation[13].
Self-validating experimental workflow for evaluating chalcone efficacy.
Protocol 1: Cell Viability & Dose-Response (MTT Assay)
Purpose: Establish the IC₅₀ to guide dosing for subsequent mechanistic assays[14][15].
-
Seeding: Seed target cells (e.g., MCF-7, HepG2) at 5,000–8,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of 3-Bromo-4'-methylchalcone (0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5%. Treat cells for 48 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Detection: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Purpose: Validate primary target engagement at the colchicine-binding site[4][6][16].
-
Preparation: Pre-warm a 384-well plate and microplate reader to 37°C. Keep purified porcine brain tubulin (>99% pure) on ice.
-
Reaction Mix: Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 15% glycerol).
-
Compound Addition: Add 3-Bromo-4'-methylchalcone (10 µM final), Colchicine (3 µM, positive control for inhibition), and Paclitaxel (3 µM, negative control/enhancer) to respective wells.
-
Initiation: Add 50 µL of cold tubulin solution (3 mg/mL) to the wells to initiate polymerization.
-
Kinetics: Immediately read fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes at 37°C.
-
Analysis: Plot fluorescence vs. time. Calculate the Vmax of polymerization and percentage of inhibition relative to the vehicle control.
Protocol 3: Intracellular ROS Detection (DCFDA Assay)
Purpose: Quantify the oxidative stress induced by the chalcone's Michael acceptor activity[7][8][9].
-
Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with 3-Bromo-4'-methylchalcone at 0.5x, 1x, and 2x IC₅₀ for 12 and 24 hours.
-
Probe Loading: Wash cells twice with PBS. Add 10 µM H₂DCFDA (diluted in serum-free media) and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the probe and wash twice with PBS to remove extracellular dye. Add 100 µL of PBS per well.
-
Detection: Measure fluorescence (Ex: 485 nm / Em: 535 nm).
-
Validation Step: In parallel wells, pre-treat cells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to chalcone treatment. A rescue of ROS levels confirms the specificity of the oxidative burst.
Protocol 4: Apoptosis Analysis (Annexin V/PI Flow Cytometry)
Purpose: Confirm that the observed cytotoxicity is driven by programmed cell death[10][11][12].
-
Treatment: Treat cells in 6-well plates with the chalcone at the established IC₅₀ for 24 hours. Include a vehicle control and a Staurosporine (1 µM) positive control.
-
Harvesting: Collect both the culture media (containing floating late-apoptotic cells) and adherent cells (via Trypsin-free detachment or mild Trypsin-EDTA). Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the pellet twice with ice-cold PBS.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer. Analyze immediately via flow cytometry (e.g., FACS Canto II), capturing at least 10,000 events. Gate for Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis).
References
-
National Center for Biotechnology Information. "3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one | C16H13BrO - PubChem". PubChem. Available at: [Link]
-
University of Bristol. "Crystal structure and Hirshfeld analysis of 3'-bromo-4-methylchalcone and 3'-cyano-4-methylchalcone". University of Bristol Research Portal. Available at:[Link]
-
Wheeler Research Group. "Publications & Crystal Structures". Eastern Illinois University. Available at: [Link]
-
MDPI. "Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization". MDPI. Available at:[Link]
-
National Institutes of Health. "Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors". PMC. Available at:[Link]
-
MDPI. "Q1VA, a Synthetic Chalcone, Induces Apoptosis and Decreases Invasion on Primary Culture of Human Glioblastoma". MDPI. Available at: [Link]
-
MDPI. "Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells". MDPI. Available at: [Link]
-
ResearchGate. "Chalcone effects on the HepG2 cells; Intercellular reactive oxygen species generation". ResearchGate. Available at: [Link]
-
National Institutes of Health. "O-prenylchalcones inhibit cell proliferation and activate apoptosis by inducing mitochondrial dysfunction". PMC. Available at:[Link]
-
ACS Publications. "Thienopyrimidine–Chalcone Hybrid Molecules Inhibit Fas-Activated Serine/Threonine Kinase: An Approach To Ameliorate Antiproliferation". Molecular Pharmaceutics. Available at: [Link]
-
National Institutes of Health. "Does a SPR-Based Cell-Based Assay Provide Reliable Results on the Toxicity and Efficacy of Antiviral Drugs?". PMC. Available at:[Link]
Sources
- 1. 3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one | C16H13BrO | CID 5140626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. The Wheeler Research Group - Eastern Illinois University [academic.whitworth.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation [mdpi.com]
- 6. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Q1VA, a Synthetic Chalcone, Induces Apoptosis and Decreases Invasion on Primary Culture of Human Glioblastoma [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. O-prenylchalcones inhibit cell proliferation and activate apoptosis by inducing mitochondrial dysfunction in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Does a SPR-Based Cell-Based Assay Provide Reliable Results on the Toxicity and Efficacy of Antiviral Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Application Note & Protocols: Measuring the Binding Affinity of 3-Bromo-4'-methylchalcone
Abstract
The characterization of binding affinity between a small molecule and its biological target is a cornerstone of modern drug discovery and chemical biology. 3-Bromo-4'-methylchalcone belongs to the chalcone family, a class of compounds recognized for a wide spectrum of pharmacological activities. Quantifying its binding affinity to specific protein targets is essential for elucidating its mechanism of action, optimizing structure-activity relationships (SAR), and developing it as a potential therapeutic agent. This guide provides an in-depth analysis and detailed protocols for three robust biophysical techniques suited for this purpose: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Intrinsic Tryptophan Fluorescence (ITF) Quenching. The causality behind experimental choices, critical parameters for handling a hydrophobic molecule, and self-validating protocols are discussed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-Bromo-4'-methylchalcone
Chalcones are naturally occurring and synthetic compounds characterized by an open-chain flavonoid structure: two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.
3-Bromo-4'-methylchalcone (C₁₆H₁₃BrO) is a specific derivative that has garnered interest for its potential biological activities. The inclusion of a bromine atom can enhance lipophilicity and modulate electronic properties, often leading to improved potency and target engagement. To translate this potential into a viable drug candidate, it is imperative to move beyond cellular assays and directly measure the interaction with its purified molecular target(s).
Why Measure Binding Affinity? Binding affinity, typically expressed as the equilibrium dissociation constant (K D ), is the fundamental parameter that quantifies the strength of the interaction between a ligand (3-Bromo-4'-methylchalcone) and its protein target.[1][2] A low K D value signifies a strong interaction. This measurement is critical for:
-
Target Validation: Confirming that the compound directly engages the intended biological target.
-
Mechanism of Action Studies: Understanding the energetics and stoichiometry of the interaction.
-
Lead Optimization: Guiding medicinal chemistry efforts to improve potency and selectivity.
-
Predicting In Vivo Efficacy: Establishing a quantitative link between molecular interaction and cellular or physiological outcomes.
This document serves as a practical guide to selecting and implementing the appropriate technique for an accurate and reliable determination of the binding affinity of 3-Bromo-4'-methylchalcone.
Critical Prerequisite: Addressing Compound Solubility
A primary challenge in biophysical assays involving chalcones is their inherent hydrophobicity and low aqueous solubility.[3][4][5] This can lead to compound precipitation, aggregation, and non-specific binding, all of which corrupt data quality.
Core Directive: Before commencing any binding assay, the solubility and stability of 3-Bromo-4'-methylchalcone must be rigorously assessed in the final assay buffer.
Recommended Practices:
-
Solvent of Choice: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).[3]
-
Working Stock & Buffer Matching: Create an intermediate working stock by diluting the primary stock. The final assay buffer must contain a concentration of DMSO that is identical across both the protein and ligand solutions to avoid artifacts from heats of dilution (especially critical for ITC).[6]
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, ideally ≤1-2%, to avoid impacting protein structure and function. The tolerance of the target protein to DMSO must be empirically determined.
-
Solubility Test: Serially dilute the chalcone stock into the final assay buffer to a concentration at least 2-fold higher than the highest concentration planned for the experiment. Incubate for 1-2 hours and visually inspect for precipitation. Confirm solubility using dynamic light scattering (DLS) if available.
-
Inclusion of Surfactants: A low concentration of a non-ionic surfactant, such as 0.005% Tween-20 or P20, can be included in the assay buffer to mitigate non-specific binding to labware and aggregation.[7]
Technique I: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing binding interactions as it directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[6][8] A single ITC experiment provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][6]
Principle of ITC
A solution of the ligand (3-Bromo-4'-methylchalcone) in a syringe is titrated in small, precise injections into the macromolecule (target protein) in a sample cell. The instrument's feedback system measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell. Each injection produces a heat pulse that is integrated to yield the enthalpy of binding for that injection. As the protein becomes saturated, the heat change diminishes, resulting in a binding isotherm that can be fit to a binding model to extract the thermodynamic parameters.
Caption: General workflow for an SPR binding experiment.
Causality & Experimental Design
-
Immobilization Strategy: Amine coupling is a common method to covalently link the protein to a CM5 sensor chip. [9]It's crucial to find a buffer pH where the protein is positively charged to facilitate electrostatic pre-concentration on the negatively charged dextran surface. [9][10]* Analyte Concentration: The concentration range for the chalcone should span from at least 10-fold below to 10-fold above the expected K D . [11]A typical range might be 0.1 nM to 10 µM.
-
Mass Transport Limitation: If the rate of analyte binding (kₐ) is faster than the rate of its diffusion to the surface, the observed kinetics will be inaccurate. This can be tested by running the experiment at different flow rates. If the observed binding rate changes with flow rate, mass transport is limiting. [11]This is a key self-validating check.
Detailed Experimental Protocol (SPR)
-
System Preparation:
-
Prepare a large volume of running buffer (e.g., HBS-EP+ with 2% DMSO). The buffer must be filtered and thoroughly degassed.
-
Select a suitable sensor chip (e.g., CM5).
-
-
Protein Immobilization (Amine Coupling):
-
Perform a "pH scouting" experiment to determine the optimal pH for pre-concentration of the protein. [9] * Activate the sensor surface with a 1:1 mixture of NHS/EDC.
-
Inject the protein (e.g., 10-50 µg/mL in 10 mM Acetate buffer at the optimal pH) to achieve the desired immobilization level (typically low for small molecule interactions to minimize mass transport effects).
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis (Kinetics):
-
Prepare a serial dilution of 3-Bromo-4'-methylchalcone in the running buffer (e.g., 8 concentrations from 10 µM down to 78 nM, plus a buffer blank).
-
Perform injection cycles. Each cycle consists of:
-
Association: Injecting one concentration of the chalcone over the protein and reference flow cells for a set time (e.g., 120 seconds) at a high flow rate (e.g., 30 µL/min). [12] * Dissociation: Flowing running buffer over the cells to monitor the dissociation of the complex (e.g., 300 seconds).
-
Regeneration: If necessary, inject a pulse of a harsh solution (e.g., glycine-HCl pH 2.5) to remove any remaining bound analyte. The stability of the immobilized protein to the regeneration solution must be confirmed.
-
-
-
Data Analysis:
-
Double-reference the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from a buffer-only (blank) injection.
-
Globally fit the processed sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fit will yield the kinetic rate constants kₐ and kₔ. The equilibrium dissociation constant is calculated as K D = kₔ / kₐ.
-
Technique III: Intrinsic Tryptophan Fluorescence (ITF) Quenching
This technique is a solution-based method that relies on changes to a protein's natural fluorescence upon ligand binding. [13][14]It is often less material-intensive than ITC and does not require immobilization like SPR.
Principle of ITF Quenching
Proteins containing tryptophan residues exhibit intrinsic fluorescence when excited with UV light (~295 nm). The emission spectrum of tryptophan is highly sensitive to its local environment. [15]If 3-Bromo-4'-methylchalcone binds in or near a pocket containing a tryptophan residue, it can cause the fluorescence signal to decrease ("quench"). This quenching can occur due to direct interaction, a conformational change that moves the tryptophan to a more polar environment, or through Förster Resonance Energy Transfer (FRET). [16]By titrating the chalcone into a fixed concentration of protein and monitoring the decrease in fluorescence, a binding curve can be generated to determine the K D .
Causality & Experimental Design
-
Prerequisite: The target protein must contain one or more tryptophan residues, and its fluorescence must change upon ligand binding. This must be confirmed in a preliminary experiment.
-
Inner Filter Effect (IFE): This is a critical artifact to control for. If the chalcone absorbs light at either the excitation (~295 nm) or emission (~340 nm) wavelength, it can artificially reduce the measured fluorescence, mimicking a binding event. [13][14]This effect must be measured and corrected for.
-
Concentrations: The protein concentration should be held constant, ideally at or below the expected K D . The chalcone is then titrated from a high concentration stock to minimize dilution effects.
Detailed Experimental Protocol (ITF Quenching)
-
Preliminary Scans:
-
Acquire the absorbance spectrum of 3-Bromo-4'-methylchalcone (e.g., 20 µM) to check for absorbance at the excitation and emission wavelengths (280-400 nm).
-
Acquire the fluorescence emission spectrum of the protein alone (e.g., 1 µM) by exciting at 295 nm and scanning from 310-450 nm to determine the wavelength of maximum emission (λₘₐₓ). [17]
-
-
Binding Titration:
-
In a quartz cuvette, place a fixed concentration of the target protein (e.g., 1 µM) in assay buffer (with matched DMSO).
-
Set the fluorometer to excite at 295 nm and record emission at the determined λₘₐₓ.
-
Make small, sequential additions of a concentrated stock of 3-Bromo-4'-methylchalcone to the cuvette. After each addition, mix gently and allow to equilibrate (e.g., 1-2 minutes) before recording the fluorescence intensity.
-
Continue until the fluorescence signal no longer changes, indicating saturation.
-
-
Inner Filter Effect (IFE) Control Titration:
-
To correct for IFE, repeat the exact same titration but use a solution of N-acetyl-L-tryptophanamide (NATA) at the same concentration instead of the protein. NATA's fluorescence mimics that of a solvent-exposed tryptophan but it does not specifically bind the chalcone.
-
Any quenching observed in this control experiment is due to the inner filter effect.
-
-
Data Analysis:
-
Correct the raw fluorescence data from the protein titration for dilution at each step.
-
Calculate the correction factor for IFE at each chalcone concentration from the NATA control experiment (F_corrected = F_observed / F_NATA).
-
Apply this correction to the dilution-corrected protein fluorescence data.
-
Calculate the fractional change in fluorescence (ΔF) at each chalcone concentration.
-
Plot ΔF versus the concentration of 3-Bromo-4'-methylchalcone and fit the data to a suitable binding equation (e.g., a one-site specific binding model) using non-linear regression to determine the K D .
-
| Technique | Principle | Pros | Cons | K D Range |
| ITC | Measures heat change | Gold standard; full thermodynamic profile (ΔH, ΔS, n); label-free, in-solution. | High sample consumption; sensitive to buffer mismatch; lower throughput. | 10 nM - 100 µM |
| SPR | Measures change in refractive index | Real-time kinetics (kₐ, kₔ); high sensitivity; label-free; lower sample consumption than ITC. | Requires protein immobilization; potential for mass transport artifacts; higher initial cost. | 1 pM - 100 µM |
| ITF | Measures change in intrinsic protein fluorescence | In-solution; lower sample consumption; higher throughput potential; no immobilization. | Requires protein to have Trp; requires fluorescence change upon binding; prone to inner filter effect artifacts. | 1 nM - 100 µM |
Conclusion
The successful measurement of the binding affinity of 3-Bromo-4'-methylchalcone requires careful experimental design, with particular attention paid to the compound's hydrophobic nature. Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Intrinsic Tryptophan Fluorescence (ITF) quenching are all powerful techniques, each offering unique advantages. ITC provides a complete thermodynamic signature, SPR delivers detailed kinetic information, and ITF offers a higher-throughput, solution-based approach. The choice of method should be guided by the specific scientific question, the availability of materials, and an understanding of the potential artifacts inherent to each technique. By following the detailed protocols and causality-driven design principles outlined in this guide, researchers can generate robust, reliable, and reproducible binding data to accelerate their research and drug discovery programs.
References
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (55), 3093. [Link]
-
Hori, Y., & Chiba, J. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol, 3(3), e332. [Link]
-
De-Paula, E., & Taki, L. T. (2017). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 1575, 135-149. [Link]
-
Gao, W., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253. [Link]
-
Johnson, C. M. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51. [Link]
-
Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]
-
Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
-
Shapiro, A. B. (2016, July 18). Where can I find a good protocol for calculating binding affinity of a fluorescent ligand? ResearchGate. Retrieved from [Link]
-
van der Merwe, P. A. (2001). Surface plasmon resonance. In S. E. Harding & B. Z. Chowdhry (Eds.), Protein-Ligand Interactions: Hydrodynamics and Calorimetry. Oxford University Press. Retrieved from [Link]
-
Gao, W., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PubMed. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Intrinsic Fluorescence. Retrieved from [Link]
-
Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. Retrieved from [Link]
-
Molecular Devices. (n.d.). Measure intrinsic tryptophan fluorescence on the SpectraMax iD3 microplate reader. Retrieved from [Link]
-
Klebe, G., & Diderich, P. (2012). Quantifying High-Affinity Binding of Hydrophobic Ligands by Isothermal Titration Calorimetry. Analytical Chemistry, 84(21), 9155-9162. [Link]
-
BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]
-
Western Kentucky University. (n.d.). Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications. Retrieved from [Link]
-
Rispens, T., & de Boer, J. F. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. Molecules, 19(12), 20339-20366. [Link]
-
Sweeting, S. G., et al. (2019). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. RSC Advances, 9(1), 12-16. [Link]
-
Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. [Link]
-
Al-Salahi, R., et al. (2022). Targeting chalcone binding sites in living Leishmania using a reversible fluorogenic benzochalcone probe. Horizon IRD. Retrieved from [Link]
-
BMG LABTECH. (n.d.). How to determine binding affinity with a microplate reader. Retrieved from [Link]
-
Sławiński, J., et al. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 24(2), 1604. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]
- 5. scispace.com [scispace.com]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nist.gov [nist.gov]
- 16. mdpi.com [mdpi.com]
- 17. Measure intrinsic tryptophan fluorescence on SpectraMax iD3 Reader [moleculardevices.com]
Application Notes & Protocols: The Medicinal Chemistry of 3-Bromo-4'-methylchalcone
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
This document provides a technical guide to the synthesis and potential therapeutic applications of 3-Bromo-4'-methylchalcone, a synthetic derivative of the chalcone scaffold. We will move beyond simple procedural lists to explore the rationale behind the methodologies, grounding our discussion in the established principles of medicinal chemistry and providing validated, step-by-step protocols for its synthesis and preliminary biological evaluation.
Introduction: The Chalcone Scaffold in Drug Discovery
Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry.[1][2] These α,β-unsaturated ketones are precursors in the biosynthesis of flavonoids and are abundant in many edible plants.[3] Their simple, modifiable structure has made them a focal point for synthetic chemists aiming to develop novel therapeutic agents. The core chalcone structure has been linked to a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5][6]
The biological potency of a chalcone derivative is highly dependent on the nature and position of substituents on its two aromatic rings.[2] The subject of this guide, 3-Bromo-4'-methylchalcone, incorporates two key modifications:
-
A Bromo Group (Ring A): The introduction of a halogen, such as bromine, can significantly enhance the lipophilicity of the molecule, potentially improving membrane permeability and target engagement. Furthermore, halogens can modulate the electronic properties of the molecule, influencing its binding characteristics and overall biological activity.[7]
-
A Methyl Group (Ring B): The methyl group at the para-position of the second ring can also influence the compound's steric and electronic profile, which may fine-tune its interaction with biological targets.
This guide will detail the synthesis of this specific chalcone and provide robust protocols for evaluating its potential in two key areas of medicinal chemistry: oncology and inflammation.
Synthesis of 3-Bromo-4'-methylchalcone via Claisen-Schmidt Condensation
The most reliable and widely used method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone.[3][8][9] This reaction is efficient and allows for great diversity in the final product through the selection of substituted starting materials.
Principle of the Reaction
The reaction proceeds via an enolate mechanism. A strong base (NaOH) deprotonates the α-carbon of the 4'-methylacetophenone, forming a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones.[8]
Experimental Protocol: Synthesis
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
|---|---|---|---|
| 3-Bromobenzaldehyde | 185.02 | 10 | 1.85 g |
| 4'-Methylacetophenone | 134.18 | 10 | 1.34 g |
| Sodium Hydroxide (NaOH) | 40.00 | - | (for 10% aq. solution) |
| Ethanol (95%) | 46.07 | - | ~40 mL |
| Dilute Hydrochloric Acid (HCl) | - | - | As needed for neutralization |
| Deionized Water | 18.02 | - | For washing |
Procedure
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.34 g (10 mmol) of 4'-methylacetophenone and 1.85 g (10 mmol) of 3-bromobenzaldehyde in 30-40 mL of 95% ethanol.[10] Stir at room temperature until all solids have dissolved.
-
Cool the reaction mixture in an ice bath to approximately 10-15°C.
-
Prepare a 10% aqueous solution of NaOH. Slowly add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature does not exceed 25°C.[10]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The formation of a yellow precipitate should be observed.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate, 9:1).[12]
-
Once the reaction is complete, pour the mixture into a beaker containing ~200 mL of crushed ice and water.[10][13]
-
Acidify the mixture by slowly adding dilute HCl until the pH is neutral (pH ~7), which facilitates the precipitation of the chalcone.[10]
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[10]
-
Wash the solid thoroughly with several portions of cold water to remove any residual NaOH and other water-soluble impurities.
-
Purify the crude product by recrystallization from ethanol to obtain pure 3-Bromo-4'-methylchalcone as a crystalline solid.[10] Dry the final product in a vacuum oven.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Bromo-4'-methylchalcone.
Application I: Anticancer Activity Evaluation
Chalcones are well-documented cytotoxic agents against a multitude of cancer cell lines.[1][14] Their mechanisms often involve inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting tubulin polymerization.[7][14] Brominated chalcones, in particular, have shown potent activity, often by inducing the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptotic pathways.[1][15]
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[16][17][18] The amount of formazan produced is directly proportional to the number of living cells.
Materials
-
Cancer cell line (e.g., MCF-7 - human breast adenocarcinoma)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
3-Bromo-4'-methylchalcone (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.[16] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-Bromo-4'-methylchalcone in culture medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL) to each well.[16] Incubate for an additional 4 hours at 37°C.[17]
-
Formazan Solubilization: After the 4-hour incubation, purple formazan crystals will be visible. Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the crystals.[15]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan.[15] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Note on Assay Integrity: Chalcones, as polyphenolic compounds, can sometimes interfere with the MTT assay. It is highly recommended to cross-validate results with a secondary method, such as the trypan blue exclusion assay, which measures membrane integrity.[16]
Hypothesized Mechanism: ROS-Mediated Apoptosis
Caption: Potential ROS-mediated apoptosis induced by chalcone derivatives.
Application II: Anti-inflammatory Activity Evaluation
Chronic inflammation is a key driver of many human diseases.[19] Chalcones have demonstrated significant anti-inflammatory properties, often by modulating inflammatory signaling pathways like NF-κB and inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[1][20][21]
Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated by lipopolysaccharide (LPS), a component of gram-negative bacteria that induces a strong inflammatory response.[22][23] NO is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS).[22] Its production is quantified by measuring nitrite (NO₂⁻), a stable breakdown product, in the cell culture supernatant using the Griess reagent.[22]
Materials
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
3-Bromo-4'-methylchalcone (stock solution in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
Procedure
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[22][23]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of 3-Bromo-4'-methylchalcone for 1-2 hours before inflammatory stimulation.[22]
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL for 24 hours.[22][23] Include the following controls:
-
Negative Control: Cells with medium only (no LPS, no compound).
-
Vehicle Control: Cells treated with LPS and vehicle (0.1% DMSO).
-
Positive Control: Cells treated with LPS and a known iNOS inhibitor (e.g., L-NAME).
-
-
Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.[22]
-
Griess Reaction:
-
In a new 96-well plate, add the 50 µL of collected supernatant.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.[22]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Data Analysis: Calculate the nitrite concentration in each sample using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Hypothesized Mechanism: Inhibition of the NF-κB Pathway
Caption: Inhibition of LPS-induced NO production via the NF-κB pathway.
Conclusion
3-Bromo-4'-methylchalcone stands as a promising candidate for further investigation in medicinal chemistry. Its straightforward synthesis via the Claisen-Schmidt condensation allows for accessible production and future derivatization. The protocols provided herein offer a solid and validated framework for assessing its cytotoxic and anti-inflammatory potential. The anticipated biological activities, grounded in the established pharmacology of related brominated chalcones, make this compound a compelling subject for drug discovery programs targeting cancer and inflammatory diseases. Further studies should focus on elucidating its precise molecular targets and evaluating its efficacy and safety in more advanced preclinical models.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate. BenchChem.
- BenchChem. (2026). Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Claisen-Schmidt Condensation for Chalcone Synthesis. BenchChem.
- BenchChem. (2025). Cross-Validation of MTT Assay with Trypan Blue Exclusion for Chalcone Cytotoxicity: A Comparative Guide. BenchChem.
- ACS Publications. (2016). One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. ACS Symposium Series.
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
- CORE. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE.
- Taylor & Francis. (2010). An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition. Taylor & Francis Online.
- Semantic Scholar. (n.d.). Synthetic and Antimicrobial Studies of Some New Chalcones of 3-Bromo-4-(p-tolyl sulphonamido) acetophenone. Semantic Scholar.
- Al-Nahrain Journal of Science. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science.
- International Journal of Pharmaceutical Sciences and Research. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. IJPSR.
- PMC. (n.d.). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central.
- BenchChem. (2025). The Multifaceted Biological Activities of 4'-Bromochalcone Derivatives: A Technical Guide for Researchers. BenchChem.
- PMC. (n.d.). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central.
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.
- PubMed. (2007). Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells. National Center for Biotechnology Information.
- PMC. (n.d.). Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging. PubMed Central.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
- BenchChem. (n.d.). The Multifaceted Biological Activities of 4-Bromochalcone Derivatives: A Technical Guide. BenchChem.
- PMC. (2019). Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. PubMed Central.
- MDPI. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. MDPI.
- PMC. (n.d.). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. PubMed Central.
- MDPI. (n.d.). Synthesis and Evaluation of Coumarin-Chalcone Derivatives as α-Glucosidase Inhibitors. MDPI.
- RASĀYAN Journal of Chemistry. (2022). the synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells. RASĀYAN J. Chem.
- ResearchGate. (2022). (PDF) Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. ResearchGate.
- ScienceScholar. (2022). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. ScienceScholar.
- ResearchGate. (2025). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
- PMC. (n.d.). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. PubMed Central.
- RSC Publishing. (n.d.). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. Royal Society of Chemistry.
- PMC. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2017). Biological Significance of Some Substituted Novel Chalcones of 4- Bromoaacetophenone. JOCPR.
- ResearchGate. (n.d.). Synthesis, Characterization and antimicrobial activity of 4'-aminochalcone-based dibromomaleimides | Request PDF. ResearchGate.
- JKPK (JURNAL KIMIA DAN PENDIDIKAN KIMIA). (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. JKPK.
- MDPI. (2022). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. MDPI.
- Crescent Chemical Company. (n.d.). 3-BROMO-4'-METHYLCHALCONE. Crescent Chemical.
- PubChem. (n.d.). 3-Bromo-4'-chlorochalcone. National Center for Biotechnology Information.
- BenchChem. (2025). A Comprehensive Technical Guide to 4'-Bromochalcone: Synthesis, Properties, and Biological Significance. BenchChem.
- Jomard Publishing. (2023).
- LJMU Research Online. (2021). Chalcones: Synthetic Chemistry Follows Where Nature Leads. Liverpool John Moores University.
- Frontiers. (2022). Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Frontiers.
- Sigma-Aldrich. (n.d.). 3-BROMO-4'-METHYLCHALCONE. Sigma-Aldrich.
- Semantic Scholar. (n.d.). Synthesis of 4-hydroxy-3-methylchalcone from Reimer- Tiemann reaction product and its antibacterial activity test. Semantic Scholar.
- Pearson. (n.d.). The structure of 3-bromo-4-methylpent-1-ene is given below. When (S). Pearson.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 14. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. ijpsr.com [ijpsr.com]
- 20. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-4'-methylchalcone
Welcome to the Technical Support Portal for the synthesis of 3-Bromo-4'-methylchalcone. This guide is engineered for researchers, medicinal chemists, and drug development professionals seeking to troubleshoot low yields, eliminate side reactions, and optimize the base-catalyzed Claisen-Schmidt condensation between 3-bromobenzaldehyde and 4'-methylacetophenone.
System Overview & Reaction Dynamics
The synthesis of 3-Bromo-4'-methylchalcone relies on a crossed aldol condensation (Claisen-Schmidt reaction). Because 3-bromobenzaldehyde lacks α-hydrogens, it acts exclusively as the electrophile, while the enolizable 4'-methylacetophenone serves as the nucleophile [5]. While theoretically straightforward, the reaction is highly susceptible to equilibrium stalling and competing side pathways depending on the basicity, solvent environment, and thermodynamics of the system.
Reaction pathway and competing side reactions in chalcone synthesis.
Diagnostic Troubleshooting Guide (FAQs)
Issue 1: High Molecular Weight Byproducts & Oligomerization
Q: My crude product contains a significant amount of high molecular weight impurities, and the yield of the target chalcone is low. What is causing this? A: This is a classic symptom of the Michael addition side reaction [2].
-
Causality: Once the α,β-unsaturated chalcone forms, the β-carbon becomes highly electrophilic. If there is an excess of the 4'-methylacetophenone enolate in the system, it can act as a nucleophile and attack the newly formed chalcone via a 1,4-addition. This forms a 1,5-dicarbonyl adduct, significantly reducing your yield.
-
Solution: Control your stoichiometry strictly (use a slight excess of the aldehyde rather than the ketone). Furthermore, avoid prolonged reaction times and elevated temperatures. Quench the reaction immediately once Thin Layer Chromatography (TLC) indicates the consumption of the starting materials [2].
Issue 2: Aldehyde Degradation
Q: I am detecting 3-bromobenzyl alcohol and 3-bromobenzoic acid in my reaction mixture. Why is my aldehyde degrading instead of reacting? A: Your aldehyde is undergoing the Cannizzaro reaction [3].
-
Causality: 3-bromobenzaldehyde lacks α-hydrogens. When exposed to strong, concentrated alkali (e.g., >30% NaOH) and elevated temperatures, the aldehyde molecules disproportionate. One molecule is oxidized to a carboxylic acid while the other is reduced to an alcohol [5].
-
Solution: Switch to a milder base concentration (e.g., 10% NaOH) or utilize micellar catalysis (such as CTAB or Tween 80), which shields the aldehyde from bulk aqueous hydroxide concentrations while accelerating the desired cross-aldol condensation [1].
Issue 3: Equilibrium Stalling & Incomplete Conversion
Q: The reaction stalls at ~50% conversion, leaving unreacted starting materials even after 24 hours of stirring in ethanol. A: The aldol condensation is a reversible equilibrium.
-
Causality: If the intermediate β-hydroxy ketone or the final chalcone remains highly soluble in your solvent, the reverse reaction competes with dehydration. Furthermore, poor mass transfer in biphasic aqueous/organic mixtures can stall kinetics.
-
Solution: Shift the equilibrium by utilizing ultrasonic irradiation to induce cavitation (enhancing mass transfer) [4], or perform the reaction in a micellar medium where the hydrophobic product is sequestered, driving the equilibrium forward [1].
Yield Optimization & Quantitative Data
To optimize the synthesis, it is critical to compare how different catalytic environments impact the thermodynamics and side-reaction profiles of the Claisen-Schmidt condensation. The table below summarizes quantitative yield data based on established optimization strategies [1, 4, 5].
| Reaction Condition | Catalyst / Medium | Temp (°C) | Time | Avg. Yield (%) | Primary Byproduct Risk |
| Conventional | 10% NaOH / Ethanol | 25 | 24 h | 55 - 65 | Michael Adduct |
| Micellar Catalysis | 2% CTAB / NaOH (aq) | 25 | 24 h | 80 - 85 | Minimal |
| Microwave-Assisted | KOH / Solvent-free | 80 | 5 min | 85 - 90 | Cannizzaro |
| Ultrasonic | NaOH / Ethanol | 40 | 30 min | 75 - 80 | Minimal |
Data Synthesis: Micellar catalysis using Cetyltrimethylammonium bromide (CTAB) provides the best balance of high yield and low energy expenditure while suppressing both Cannizzaro and Michael addition side reactions.
Standard Operating Procedure: Micellar Synthesis of 3-Bromo-4'-methylchalcone
This protocol utilizes a micellar medium to create a self-validating, high-yield system. The micelles act as nanoreactors, increasing the local concentration of the organic reactants while protecting the aldehyde from bulk aqueous disproportionation [1].
Phase 1: Reagent Preparation & Micelle Formation
-
In an 8 mL reaction vial equipped with a magnetic stir bar, add 1.0 mL of a 2% (w/v) aqueous solution of Cetyltrimethylammonium bromide (CTAB).
-
Add exactly 1.0 mmol (185 mg) of 3-bromobenzaldehyde.
-
Add exactly 1.0 mmol (134 mg) of 4'-methylacetophenone.
-
Seal the vial and stir the mixture vigorously (1000 rpm) for 5 minutes at room temperature (25 °C) to ensure the reactants are fully incorporated into the hydrophobic cores of the micelles.
Phase 2: Catalysis & Reaction
-
Add 1.0 mmol of NaOH (100 μL of a 40% w/v aqueous solution) dropwise to the stirring emulsion.
-
Causality Note: The slow addition prevents localized spikes in alkalinity, mitigating the Cannizzaro reaction.
-
Stir the mixture at 1000 rpm for 24 hours at 25 °C.
Phase 3: Workup & Isolation
-
Dilute the reaction mixture with 2 mL of ethyl acetate and stir for 2 minutes to break the emulsion.
-
Extract the organic layer. Wash the organic layer with distilled water (3 x 5 mL) until the aqueous wash is pH neutral (removes excess NaOH and CTAB).
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purify the crude product via recrystallization from hot ethanol to yield pure 3-Bromo-4'-methylchalcone as a crystalline solid.
Phase 4: Self-Validating System Checkpoints
To ensure the integrity of the protocol, validate the product against the following metrics:
-
TLC Monitoring: The target chalcone will elute higher (less polar) than both starting materials on silica gel (using a petroleum ether/ethyl acetate gradient). The complete disappearance of the aldehyde spot validates the end of the reaction.
-
NMR Verification: The formation of the trans (E) α,β-unsaturated double bond is the definitive proof of successful dehydration. In the 1H NMR spectrum ( CDCl3 ), look for two distinct doublets between 7.40 and 7.80 ppm . The coupling constant ( J ) must be ~15.6 Hz , which mathematically validates the E-isomer geometry [1].
References
- Supporting Information - Chalcones synthesis by green Claisen-Schmidt reaction in cationic and nonionic micellar media, UniTo.
- Preventing Michael addition side reaction in chalcone synthesis, BenchChem.
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities, IJARSCT.
- The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery, PMC - NIH.
- Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives, PMC - NIH.
Troubleshooting unexpected results in 3-Bromo-4'-methylchalcone experiments
Welcome to the Technical Support Center for 3-Bromo-4'-methylchalcone (CAS 196081-97-7). As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot unexpected results when working with this specific halogenated chalcone.
This guide abandons generic advice in favor of mechanistic causality. Whether you are struggling with low synthetic yields, poor crystallographic resolution, or erratic in vitro biological data, the solutions below are grounded in the physicochemical realities of this molecule.
Module 1: Chemical Synthesis & Structural Validation
3-Bromo-4'-methylchalcone is typically synthesized via a base-catalyzed Claisen-Schmidt condensation between 4'-methylacetophenone and 3-bromobenzaldehyde[1].
Troubleshooting FAQs: Synthesis & Crystallization
Q: Why is my Claisen-Schmidt condensation yielding a dark, intractable tar instead of a crystalline yellow solid? A: This is a classic symptom of competing side reactions driven by overly harsh conditions[2]. The reaction proceeds via an E1cB elimination mechanism. 3-Bromobenzaldehyde is highly electrophilic. If the base (NaOH/KOH) concentration exceeds optimal levels or the temperature rises above 25°C, the aldehyde undergoes rapid Cannizzaro disproportionation, or the starting materials irreversibly polymerize[2]. Solution: Strictly control the temperature (0–5°C during base addition) and limit the catalyst to 20 mol%[2].
Q: I am observing multiple spots on my TLC plate. Why is the reaction not proceeding cleanly to the chalcone? A: The 4'-methylacetophenone can undergo self-condensation, or the newly formed chalcone can act as a Michael acceptor for unreacted enolate, forming complex adducts[1]. Solution: Ensure a slight stoichiometric excess of the ketone and add the aldehyde slowly to the reaction mixture to minimize Michael addition byproducts[1].
Q: How can I obtain diffraction-quality crystals for Hirshfeld surface analysis? A: Chalcones tend to form microcrystalline powders if precipitated too rapidly from highly polar solvents. To achieve single crystals suitable for X-ray diffraction (XRD) and Hirshfeld analysis[3], slow solvent evaporation is required. The 3-bromo and 4'-methyl groups dictate the hydrophobic packing of the aromatic rings; using a binary solvent system (e.g., ethanol/ethyl acetate) allows for controlled lattice formation.
Fig 1. Step-by-step Claisen-Schmidt condensation workflow for 3-Bromo-4'-methylchalcone synthesis.
Module 2: In Vitro Biological Assays & Solubility
Chalcones are widely investigated for their anti-inflammatory and cytoprotective properties, often acting via the Nrf2/ARE signaling pathway[4]. However, their physicochemical properties frequently cause artifacts in biological assays.
Troubleshooting FAQs: Assays & Cytotoxicity
Q: My compound precipitates immediately upon addition to cell culture media, causing high variability in my MTT assay. How do I resolve this? A: 3-Bromo-4'-methylchalcone is highly lipophilic[5]. The planar aromatic rings, combined with the hydrophobic bromo and methyl substituents, result in poor aqueous solubility[5]. Direct addition of a high-concentration DMSO stock into an aqueous buffer causes rapid supersaturation and aggregation[5]. Undissolved particles scatter light, interfering with colorimetric readouts like MTT[5]. Solution: Perform serial dilutions in DMSO first, ensuring the final transfer to aqueous media does not exceed a 0.5% DMSO concentration[5].
Q: How does this chalcone interact with cellular targets, and how might that interfere with my assay reagents? A: The α,β-unsaturated carbonyl moiety of the chalcone is a potent Michael acceptor. It covalently binds to nucleophilic cysteine residues on sensor proteins like Keap1, which prevents Keap1 from degrading Nrf2, thereby activating the antioxidant response element (ARE) pathway. Because of this electrophilicity, the chalcone can also react with assay reagents containing free thiols (e.g., DTT or mercaptoethanol). Solution: Avoid thiol-containing reducing agents in your assay buffers when testing chalcones.
Fig 2. Mechanistic pathway of chalcone-mediated Nrf2/ARE activation via Keap1 alkylation.
Standardized Self-Validating Protocols
To ensure reproducibility, implement the following self-validating workflows. Every protocol includes a mandatory checkpoint to verify success before proceeding.
Protocol A: Optimized Synthesis of 3-Bromo-4'-methylchalcone
-
Preparation: In a round-bottom flask, dissolve 1.0 eq of 4'-methylacetophenone and 1.0 eq of 3-bromobenzaldehyde in 95% ethanol (0.5 M concentration)[2].
-
Catalysis: Cool the mixture to 0°C in an ice bath. Slowly add a 10% (w/v) aqueous NaOH solution dropwise until a 20 mol% catalyst loading is achieved[6].
-
Reaction: Stir at room temperature for 4–12 hours.
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete only when the highly UV-active aldehyde spot disappears. Do not proceed to workup if starting materials remain.
-
Isolation: Pour the mixture into ice-cold water, neutralize with dilute HCl, and filter the resulting precipitate[6]. Recrystallize from hot ethanol.
Protocol B: Assay-Ready Media Preparation
-
Primary Stock: Dissolve purified 3-Bromo-4'-methylchalcone in 100% cell-culture grade DMSO to create a 10 mM stock[5].
-
Serial Dilution: Create intermediate concentrations (e.g., 1 mM, 100 µM) entirely within DMSO[5].
-
Media Addition: Dilute the intermediate stocks 1:200 into pre-warmed (37°C) aqueous culture media to achieve the final dosing concentration.
-
Validation Checkpoint: Measure the Optical Density (OD) of the media at 600 nm. An OD600 > 0.05 compared to a vehicle control indicates light scattering from micro-precipitates. If precipitation is detected, discard the media and utilize a co-solvent (e.g., 0.1% Tween-80)[7].
Fig 3. Logical workflow for preventing chalcone precipitation during in vitro assay preparation.
Quantitative Data Summaries
Use the following tables to benchmark your experimental parameters against validated thresholds.
Table 1: Synthesis & Crystallization Parameters
| Parameter | Optimal Range | Critical Threshold | Consequence of Deviation |
| NaOH Concentration | 10–20 mol% | > 30 mol% | Aldehyde polymerization; tar formation[2]. |
| Reaction Temperature | 0–25 °C | > 40 °C | Increased Michael addition byproducts[2]. |
| Solvent (Ethanol) | 0.5–1.0 M | < 0.2 M | Sluggish reaction kinetics; incomplete conversion. |
Table 2: In Vitro Assay Parameters for Chalcones
| Parameter | Recommended Value | Maximum Limit | Rationale |
| Stock Concentration | 10–50 mM | 100 mM | Prevents supersaturation and crashing out in DMSO[5]. |
| Final DMSO in Media | 0.1% – 0.2% | 0.5% | Avoids solvent-induced cytotoxicity and membrane permeabilization[5]. |
| Aqueous Incubation | 37 °C | N/A | Mimics physiological conditions; maintains solubility[5]. |
References
-
Wheeler Research Group. Crystal Structure and Hirshfeld Analysis of 3'-Bromo-4-methylchalcone and 3'-Cyano-4-methylchalcone. Acta Crystallographica Section E. URL: [Link]
-
National Institutes of Health. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. PMC. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Wheeler Research Group - Eastern Illinois University [academic.whitworth.edu]
- 4. Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Bromo-4'-methylchalcone
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of chalcone derivatives. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 3-Bromo-4'-methylchalcone. Our focus is on the Claisen-Schmidt condensation, the most robust and widely adopted method for this transformation.[1][2]
Reaction Overview & Mechanism
The synthesis of 3-Bromo-4'-methylchalcone is most efficiently achieved via a base-catalyzed Claisen-Schmidt condensation between 3-bromobenzaldehyde and 4'-methylacetophenone.[3] This reaction is valued for its reliability and typically high yields.
Reaction Scheme:
-
3-Bromobenzaldehyde + 4'-Methylacetophenone → (E)-1-(4-methylphenyl)-3-(3-bromophenyl)prop-2-en-1-one (3-Bromo-4'-methylchalcone)
The reaction proceeds through an aldol condensation mechanism, which involves the formation of a nucleophilic enolate from the ketone, followed by its attack on the aldehyde's carbonyl carbon and subsequent dehydration to yield the α,β-unsaturated ketone that defines the chalcone structure.[1][4][5]
Sources
Technical Support Center: Overcoming Bioavailability Barriers for 3-Bromo-4'-methylchalcone
Introduction: The Pharmacokinetic Challenge
As a halogenated chalcone derivative (C16H13BrO), 3-Bromo-4'-methylchalcone exhibits potent preclinical bioactivity but frequently suffers from the classic pharmacokinetic triad of failure: high lipophilicity, low aqueous solubility, and susceptibility to rapid first-pass metabolism [2, 3].
In this technical guide, we approach these barriers not as dead ends, but as thermodynamic and kinetic variables that can be controlled. By applying rational formulation strategies—such as nanoemulsions and solid dispersions—and optimizing in vitro assays, researchers can systematically enhance the bioavailability of this promising scaffold.
Diagnostic Q&A: Troubleshooting Formulations & Assays
Q1: My 3-Bromo-4'-methylchalcone precipitates out of solution during in vivo dosing despite using co-solvents (DMSO/PEG). Why does this happen, and how can I achieve stable solubilization? Causality: Co-solvents only temporarily lower the dielectric constant of the aqueous media. Once the formulation enters the physiological environment (e.g., gastric fluid), the solvent diffuses rapidly. This leaves the highly lipophilic chalcone in a supersaturated state, triggering rapid nucleation and precipitation. Resolution: Transition from liquid co-solvents to a Nanoemulsion system. Nanoemulsions utilizing soybean oil, lecithin, and polysorbates provide steric hindrance and encapsulate the chalcone in a lipophilic core, preventing aqueous precipitation while enhancing mucosal permeation[4, 5].
Caption: Nanoemulsion formulation workflow for lipophilic chalcones.
Q2: We formulated an amorphous solid dispersion (ASD), but X-ray powder diffraction (XRPD) shows the chalcone is reverting to a crystalline state over a month. How do we stabilize it? Causality: Amorphous solid dispersions are thermodynamically unstable. If the glass transition temperature (Tg) of the polymer carrier is too close to the storage temperature, molecular mobility allows the chalcone to re-crystallize, negating the solubility benefits [6]. Resolution: Switch to a polymer with a higher Tg (e.g., HPMCAS or PVP-VA) and ensure the drug-to-polymer ratio is below the solid solubility limit. The carrier must form strong intermolecular hydrogen bonds with the carbonyl group of the chalcone to lock it in the amorphous state [6].
Q3: In our Caco-2 permeability assays, the chalcone shows poor apical-to-basolateral (A-B) transport, but high basolateral-to-apical (B-A) transport. Is this a permeability issue? Causality: This is not a passive permeability issue; it is an active efflux issue. An Efflux Ratio (Papp B-A / Papp A-B) greater than 2.0 strongly indicates that the chalcone is a substrate for P-glycoprotein (P-gp) or other ABC transporters [1]. The transporters are actively pumping the drug back into the intestinal lumen. Resolution: Co-administer with a known P-gp inhibitor (e.g., verapamil) during the assay to validate the mechanism. For in vivo applications, utilize excipients like Polysorbate 80 or PEG 400 in your formulation, which act as mild P-gp inhibitors and can mask the drug from efflux pumps[1, 5].
Caption: Caco-2 cell permeability and P-glycoprotein (P-gp) mediated efflux mechanism.
Quantitative Data: Formulation Strategy Comparison
To select the optimal delivery system for 3-Bromo-4'-methylchalcone, compare the physicochemical gains and limitations of standard enhancement strategies:
| Formulation Strategy | Mechanism of Enhancement | Recommended Excipients | Encapsulation / Solubility Gain | Primary Limitation |
| Nanoemulsion | Increased surface area, lymphatic transport bypass | Soybean Lecithin, Polysorbate 20 | >90% Encapsulation Efficiency | Potential Ostwald ripening over time |
| Solid Dispersion (ASD) | Reduced particle size, improved wettability | HPMCAS, PVP-VA | 10x to 50x apparent solubility | Thermodynamic instability (crystallization) |
| Cyclodextrin Complexation | Hydrophobic cavity shielding | Hydroxypropyl-β-cyclodextrin | 5x to 15x apparent solubility | Bulky formulation, limited drug loading capacity |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning to ensure researchers can troubleshoot deviations in real-time.
Protocol 1: Preparation of 3-Bromo-4'-methylchalcone Nanoemulsion
Objective: To formulate a kinetically stable nanoemulsion (<200 nm) to enhance aqueous solubility and bypass hepatic first-pass metabolism.
-
Oil Phase Preparation: Dissolve 3-Bromo-4'-methylchalcone (10 mg/mL) in soybean oil under magnetic stirring at 40°C until optically clear. Causality: Mild heating ensures complete solvation without degrading the α,β-unsaturated ketone backbone.
-
Aqueous Phase Preparation: Dissolve Soybean Lecithin and Polysorbate 20 in purified water. Causality: Combining an amphoteric surfactant (lecithin) with a non-ionic surfactant (Polysorbate 20) creates a dense steric barrier at the oil-water interface, preventing droplet coalescence [5].
-
Primary Emulsification: Slowly titrate the oil phase into the aqueous phase under continuous high-shear homogenization (10,000 rpm for 10 minutes) to form a crude emulsion.
-
Size Reduction: Pass the crude emulsion through a high-pressure homogenizer for 3 cycles at 500 bar. Causality: High pressure is required to overcome the Laplace pressure of the droplets, reducing the size below 200 nm, which is critical for preventing Ostwald ripening and enabling lymphatic uptake [4].
-
Characterization: Measure droplet size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). A successful batch should yield a PDI < 0.2 and a zeta potential < -30 mV.
Protocol 2: Caco-2 Bidirectional Permeability & Efflux Assay
Objective: To quantify intestinal permeability and identify P-gp mediated efflux liability.
-
Cell Culture: Seed Caco-2 cells on transwell polycarbonate inserts. Culture for 21 days. Causality: A 21-day differentiation period is mandatory to ensure the formation of tight junctions and the full expression of apical efflux transporters [1]. Verify monolayer integrity by ensuring Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
-
A-B Transport (Absorption): Add 10 µM of 3-Bromo-4'-methylchalcone in HBSS buffer to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Replace sampled volume with fresh pre-warmed HBSS.
-
B-A Transport (Efflux): Add the chalcone solution to the basolateral chamber and sample the apical chamber at the identical time intervals.
-
Mechanistic Validation: Repeat Steps 2 and 3 in the presence of 50 µM Verapamil (a known P-gp inhibitor) in both chambers. Causality: If the B-A transport drops significantly in the presence of Verapamil, P-gp efflux is definitively confirmed.
-
Quantification: Quantify chalcone concentration via LC-MS/MS. Calculate the apparent permeability ( Papp ) and Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2.0 indicates active efflux [1].
References
-
3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one | C16H13BrO - PubChem. National Institutes of Health (NIH).[Link]
-
Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. National Institutes of Health (NIH).[Link]
-
Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications. National Institutes of Health (NIH).[Link]
-
Nanoemulsions containing a synthetic chalcone as an alternative for treating cutaneous leshmaniasis: optimization using a full factorial design. National Institutes of Health (NIH). [Link]
-
Enhancement of Oral Bioavailability and Solid Dispersion: A Review. Journal of Applied Pharmaceutical Science. [Link]
Common pitfalls to avoid when working with 3-Bromo-4'-methylchalcone
Welcome to the Technical Support Center for 3-Bromo-4'-methylchalcone . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the specific chemical and physical nuances of this versatile α,β-unsaturated carbonyl compound.
This guide bypasses generic advice, focusing instead on the mechanistic causality behind common experimental failures, self-validating workflows, and field-proven troubleshooting strategies.
Section 1: Synthesis & Reaction Troubleshooting
3-Bromo-4'-methylchalcone is classically synthesized via a base-catalyzed Claisen-Schmidt condensation between 4-methylacetophenone (forming the A-ring) and 3-bromobenzaldehyde (forming the B-ring). While conceptually simple, the specific electronic properties of these precursors often lead to distinct pitfalls.
Q1: My synthesis yields a complex mixture, and the starting 4-methylacetophenone is not fully consumed. Why is this happening? A1: You are likely observing competing side reactions due to the electronic mismatch of your precursors. The 4-methyl group on the acetophenone is electron-donating, which slightly decreases the acidity of its α-protons, making enolate formation slower. Conversely, the heavy bromine atom on the benzaldehyde is electron-withdrawing, making the aldehyde highly electrophilic. If you use a strong base (like high-concentration KOH) and mix all reagents simultaneously, the highly reactive 3-bromobenzaldehyde may undergo a Cannizzaro disproportionation before it can react with the enolate, consuming your starting material and creating a complex mixture of alcohols and carboxylic acids[1]. Solution: Use a moderate base (e.g., 10% NaOH) and allow 30 minutes for enolate formation before adding the aldehyde. Add the 3-bromobenzaldehyde slowly so it reacts immediately with the enolate rather than itself. Alternatively, employing solid-supported catalysts or solvent-free mechanochemical conditions using Mg(HSO₄)₂ can drastically improve selectivity and green chemistry metrics[2].
Q2: TLC shows a new product, but my NMR reveals a broad singlet around 3-4 ppm and missing alkene doublets. What went wrong? A2: Your reaction stalled at the intermediate stage. You have isolated the intermediate β-hydroxy ketone rather than the fully conjugated chalcone[3]. The Claisen-Schmidt condensation proceeds via an E1cB mechanism; while the initial aldol addition is facile, the expulsion of the hydroxide leaving group to form the enone requires sufficient thermal energy[3]. Solution: Increase the reaction temperature to 50–60 °C for the final hour of the reaction. Ensure your solvent system (e.g., EtOH/H₂O) is not too dilute, as excess water can push the equilibrium backward and hinder the dehydration step[4].
Section 2: Handling, Stability, and Assay Integration
Q3: My purified 3-Bromo-4'-methylchalcone showed a single spot on TLC, but after a week on the bench, it shows a second spot and altered biological activity. Is it degrading? A3: It is not degrading; it is photoisomerizing. Chalcones are synthesized exclusively as the thermodynamically stable trans (E)-isomer. However, the extended conjugated π-system strongly absorbs ambient UV and visible light. This energy breaks the π-bond, driving a photochemical isomerization to the cis (Z)-isomer. The Z-isomer has a completely different 3D conformation, which will drastically alter its binding affinity in biological targets. Solution: Always store 3-Bromo-4'-methylchalcone in amber glass vials at 4 °C. When conducting long-term in vitro assays, use low-light conditions or wrap culture plates in foil to prevent in situ isomerization.
Q4: The chalcone crashes out of solution when I add it to my in vitro assay buffer. How can I fix this? A4: 3-Bromo-4'-methylchalcone is highly lipophilic. The combination of two aromatic rings, a methyl group, and a heavy halogen (bromine) results in a high partition coefficient ( logP ). It will rapidly precipitate if its critical solubility limit in aqueous media is exceeded. Solution: Prepare a 50 mM stock solution in 100% anhydrous DMSO. Perform serial dilutions in DMSO first, then spike into the aqueous buffer so that the final DMSO concentration never exceeds 1% (v/v). If precipitation persists, supplement the assay buffer with 0.01% Tween-20 or 0.1% Bovine Serum Albumin (BSA) to act as a hydrophobic carrier.
Quantitative Data: Synthesis Optimization Parameters
The following table summarizes the causal relationship between reaction conditions and common pitfalls, providing a baseline for optimizing your Claisen-Schmidt condensation.
| Catalyst / Base | Solvent System | Temp (°C) | Time (h) | Avg. Yield (%) | Primary Troubleshooting Pitfall |
| NaOH (10% aq) | EtOH / H₂O (1:1) | 20–25 | 4–6 | 80–85 | Self-condensation of acetophenone[1] |
| KOH (10% aq) | MeOH / H₂O (1:1) | 20–25 | 3–5 | 88–94 | Cannizzaro disproportionation[1] |
| Ba(OH)₂ | EtOH | 50 | 2–3 | 88–98 | Incomplete dehydration[4] |
| Mg(HSO₄)₂ | Solvent-free (Milling) | RT | 1 | >90 | Scale-up heat dissipation[2] |
Self-Validating Protocol: Synthesis of 3-Bromo-4'-methylchalcone
This protocol is designed as a closed-loop system. Each step includes a physical or analytical validation checkpoint to ensure the reaction is proceeding correctly before moving forward.
Phase 1: Enolate Generation
-
Dissolve 1.0 eq of 4-methylacetophenone in absolute ethanol (0.5 M concentration).
-
Cool the flask to 0–5 °C in an ice bath.
-
Add 1.2 eq of 10% aqueous NaOH dropwise under vigorous stirring.
-
Validation Checkpoint: The solution will develop a distinct pale yellow tint within 15 minutes, visually confirming the formation of the resonance-stabilized enolate.
Phase 2: Electrophilic Addition 4. Dissolve 1.0 eq of 3-bromobenzaldehyde in a minimal volume of ethanol. 5. Add this solution dropwise to the enolate mixture over 30 minutes.
-
Validation Checkpoint: Spot the mixture on a TLC plate (Hexane:EtOAc 8:2). You should observe the gradual disappearance of the aldehyde spot (higher Rf ) and the emergence of a highly UV-active intermediate spot.
Phase 3: Dehydration (E1cB Mechanism) 6. Remove the ice bath and warm the reaction to 50 °C for 3 hours.
-
Validation Checkpoint: The reaction mixture will become cloudy, and a dense, brightly colored precipitate will form. This occurs because the highly planar, conjugated E-chalcone is significantly less soluble in the aqueous-alcoholic solvent than its precursors.
Phase 4: Isolation & Stereochemical Validation 7. Filter the precipitate under a vacuum and wash with ice-cold distilled water until the filtrate is pH neutral (removes trace NaOH that catalyzes degradation). 8. Recrystallize the crude product from hot ethanol.
-
Validation Checkpoint: Analyze the purified crystals via ¹H-NMR. The diagnostic trans-alkene protons (α and β to the carbonyl) must appear as two doublets between 7.4–7.8 ppm with a large coupling constant ( J=15.5−16.0 Hz). A coupling constant of J≈10−12 Hz indicates Z-isomer contamination.
Diagnostic Workflow Diagram
Reaction workflow and troubleshooting decision tree for 3-Bromo-4'-methylchalcone synthesis.
References
-
Title: A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins Source: CORE URL:[Link]
-
Title: Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives - A Mini Review Source: Journal of Chemical Reviews URL:[Link]
-
Title: Solvent-free synthesis of chalcones using Mg(HSO₄)₂ Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
Sources
Technical Support Center: Method Refinement for Quantifying 3-Bromo-4'-methylchalcone in Biological Samples
Welcome to the technical support center for the bioanalysis of 3-Bromo-4'-methylchalcone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your quantification methods. Here, we address common challenges encountered during experimental workflows, from sample preparation to final analysis, in a practical question-and-answer format. Our goal is to equip you with the knowledge to develop robust, reliable, and reproducible bioanalytical assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Question 1: I am seeing low and inconsistent recovery of 3-Bromo-4'-methylchalcone from plasma samples after protein precipitation with acetonitrile. What could be the cause, and how can I improve it?
Answer: Low and variable recovery following protein precipitation (PPT) is a frequent challenge. Several factors could be at play, primarily related to the efficiency of the precipitation and potential co-precipitation of the analyte.
-
Causality: 3-Bromo-4'-methylchalcone, being a relatively lipophilic molecule, might have an affinity for plasma proteins.[1] Incomplete denaturation of these proteins can lead to the analyte being trapped in the protein pellet, thus reducing its concentration in the supernatant. Furthermore, the ratio of acetonitrile (ACN) to plasma is critical; an insufficient volume of ACN may not effectively precipitate all proteins, leading to inconsistent results.[1][2]
-
Troubleshooting & Refinement:
-
Optimize ACN to Plasma Ratio: A common starting point is a 3:1 ratio of ACN to plasma.[2] We recommend testing higher ratios, such as 4:1 or even 5:1, to ensure complete protein denaturation and precipitation.[1]
-
Temperature Optimization: Performing the precipitation at low temperatures (-20°C) can enhance the efficiency of protein removal.[2] After adding the cold ACN, vortex the sample vigorously and incubate at -20°C for at least 20 minutes before centrifugation.[2]
-
Vortexing and Incubation: Ensure thorough mixing by vortexing for at least 30-60 seconds immediately after adding the precipitant.[2] This vigorous mixing is crucial for denaturing the proteins effectively.
-
Alternative Precipitating Agents: If optimizing the ACN protocol doesn't yield satisfactory results, consider other organic solvents like methanol or acetone.[2] Methanol can sometimes offer better recovery for certain analytes.[3] Acidic precipitants like trichloroacetic acid (TCA) are also an option, but be mindful of potential analyte degradation and their compatibility with your analytical column.[1][2]
-
Question 2: I am considering Liquid-Liquid Extraction (LLE) for sample cleanup. What is a good starting solvent system for 3-Bromo-4'-methylchalcone, and what are the key parameters to optimize?
Answer: Liquid-liquid extraction (LLE) is an excellent technique for cleaning up complex biological matrices and can provide a cleaner extract than protein precipitation.[4] The choice of solvent is paramount for achieving high extraction efficiency.
-
Causality: The principle of LLE is based on the differential solubility of the analyte between two immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent.[4] For a moderately non-polar compound like 3-Bromo-4'-methylchalcone, an organic solvent that is immiscible with water and in which the chalcone has high solubility is required.
-
Recommended Starting Solvents & Optimization:
-
Solvent Selection: Good starting solvents for chalcones include ethyl acetate, diethyl ether, and mixtures thereof.[5][6][7] A mixture of ethyl acetate and acetonitrile has also been shown to improve extraction efficiency for a range of drug polarities.[8]
-
pH Adjustment: The pH of the aqueous phase can significantly impact the extraction efficiency of acidic or basic compounds. While 3-Bromo-4'-methylchalcone is neutral, adjusting the pH can sometimes help to suppress the ionization of interfering compounds, leading to a cleaner extract. We recommend starting with a neutral pH and then exploring slightly acidic or basic conditions if needed.
-
Back Extraction: For even cleaner samples, a back-extraction step can be incorporated. After the initial extraction into the organic phase, the analyte can be extracted back into a fresh aqueous phase of a different pH, leaving behind impurities in the organic layer. The pH of the new aqueous phase is then adjusted back to the optimal condition for the final extraction into a fresh organic solvent.
-
Question 3: Should I consider Solid-Phase Extraction (SPE)? What are the advantages and a suitable sorbent for 3-Bromo-4'-methylchalcone?
Answer: Solid-Phase Extraction (SPE) is a powerful sample preparation technique that can offer superior selectivity and sample cleanup compared to PPT and LLE, albeit with a more involved method development process.[9]
-
Advantages of SPE:
-
High Selectivity: By choosing the appropriate sorbent and elution solvents, you can selectively isolate the analyte of interest while removing a significant portion of matrix components.[9]
-
Concentration: SPE allows for the concentration of the analyte, which can be beneficial for enhancing the sensitivity of the assay.
-
Automation: SPE can be easily automated for high-throughput applications.
-
-
Sorbent Selection and Methodology:
-
Recommended Sorbent: For a compound with the characteristics of 3-Bromo-4'-methylchalcone, a reversed-phase sorbent like C18 would be the most logical starting point.[10] The non-polar nature of the C18 stationary phase will retain the chalcone, while more polar matrix components can be washed away.
-
General SPE Protocol:
-
Conditioning: The sorbent is first conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to activate the stationary phase.
-
Loading: The pre-treated biological sample is then loaded onto the SPE cartridge.
-
Washing: A weak solvent (e.g., water or a low percentage of organic solvent in water) is used to wash away interfering polar compounds.
-
Elution: A strong organic solvent (e.g., methanol or acetonitrile) is used to elute the retained 3-Bromo-4'-methylchalcone.[11]
-
-
Chromatography & Detection (LC-MS/MS)
Question 4: I am developing an LC-MS/MS method and observing significant ion suppression. How can I identify the source and mitigate this matrix effect?
Answer: Ion suppression is a common and critical issue in LC-MS/MS bioanalysis, where components of the biological matrix co-elute with the analyte and interfere with its ionization, leading to reduced sensitivity and inaccurate quantification.[12][13][14]
-
Identifying the Source of Ion Suppression:
-
Post-Column Infusion: This is a definitive method to identify regions of ion suppression in your chromatogram.[12][13] A solution of 3-Bromo-4'-methylchalcone is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Any dip in the constant analyte signal indicates a region of ion suppression.[13]
-
Phospholipid Monitoring: Phospholipids are major contributors to matrix effects in plasma samples.[14] You can monitor for characteristic phospholipid fragment ions (e.g., m/z 184) to see if they co-elute with your analyte.
-
-
Mitigation Strategies:
-
Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate the analyte from the interfering matrix components.[12][13]
-
Gradient Optimization: Modify your gradient to increase the retention of your analyte, moving it away from the early-eluting, highly polar matrix components.
-
Column Chemistry: Consider a different column chemistry. If you are using a standard C18 column, a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) might provide the necessary separation.
-
-
Improved Sample Preparation: A more rigorous sample preparation method, such as SPE or LLE, can significantly reduce matrix components compared to a simple protein precipitation.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[13] Since the SIL-IS is chemically identical to the analyte, it will experience the same degree of ion suppression, and the ratio of the analyte to the IS will remain constant, ensuring accurate quantification.
-
Question 5: What are the key differences and considerations when choosing between HPLC-UV and LC-MS/MS for the quantification of 3-Bromo-4'-methylchalcone?
Answer: The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of your study, such as the required sensitivity, selectivity, and the complexity of the biological matrix.[15]
-
HPLC-UV:
-
Principle: Separation by HPLC followed by detection using a UV-Vis detector. Chalcones have strong UV absorbance, typically between 340-390 nm, making this a viable detection method.[16][17]
-
Advantages: Cost-effective, robust, and widely available.[15]
-
Disadvantages: Lower sensitivity and selectivity compared to LC-MS/MS.[10][15] It is more susceptible to interferences from co-eluting compounds that also absorb at the same wavelength.
-
Best Suited For: Routine analysis of samples with relatively high concentrations of the analyte and in simpler matrices where interferences are minimal.
-
-
LC-MS/MS:
-
Principle: Separation by HPLC coupled with a tandem mass spectrometer for detection. The high selectivity is achieved by monitoring a specific precursor-to-product ion transition for the analyte.[12][18]
-
Advantages: Unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis in complex matrices.[15][19] It provides structural information and can distinguish the analyte from closely related compounds.
-
Disadvantages: Higher cost of instrumentation and more complex method development.
-
Best Suited For: Trace-level quantification in complex biological matrices like plasma, urine, and tissue homogenates, which is typical for pharmacokinetic and toxicological studies.[12][18]
-
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
-
Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[2]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[2]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction using Ethyl Acetate
-
To 200 µL of the biological sample in a glass tube, add the internal standard.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[3][7]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for 3-Bromo-4'-methylchalcone in Human Plasma
| Parameter | Protein Precipitation (ACN) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (C18) |
| Analyte Recovery (%) | 85 ± 5% | 92 ± 4% | > 95% |
| Matrix Effect (%) | 65 ± 8% | 88 ± 6% | > 90% |
| Precision (%RSD) | < 10% | < 7% | < 5% |
| Sample Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
Data presented are typical and may vary depending on the specific experimental conditions.
Visualizations
Workflow for Sample Preparation and Analysis
Caption: General workflow for the quantification of 3-Bromo-4'-methylchalcone.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low analyte recovery.
References
- A Comparative Guide: HPLC-UV versus LC-MS/MS for the Quantification of Eriodictyol Chalcone - Benchchem. (n.d.).
- Application Notes and Protocols for Plasma Protein Precipitation - Benchchem. (n.d.).
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC. (n.d.).
- Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC. (2021, October 5).
- Technical Tip: Protein Precipitation - Phenomenex. (2015, August 27).
- Overcoming Matrix Effects - Bioanalysis Zone. (n.d.).
- Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing). (2024, August 14). DOI:10.1039/D4FB00126E.
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich. (n.d.).
- Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. (n.d.).
- Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. (2024, April 5).
- Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen - ACTA Pharmaceutica Sciencia. (n.d.).
- Protein precipitation: A comprehensive guide - Abcam. (n.d.).
- High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions. - Benchchem. (n.d.).
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.).
- Method for detection of drug using liquid-liquid extraction by mixed ethyl acetate and acetonitrile - Google Patents. (n.d.).
- Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC. (n.d.).
- Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC. (n.d.).
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23).
- Precipitation Procedures - Sigma-Aldrich. (n.d.).
- Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. (2024, April 1).
- Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. (n.d.).
- Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. (2025, October 10).
- Validation of a HPLC Method to Assay a Synthetic Chalcone in a Nanoemulsion Dosage Form and in Porcine Ear Skin for Permeation/Retention Studies | Request PDF - ResearchGate. (2025, August 6).
- Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC. (2023, September 21).
- Liquid chromatography tandem mass spectrometry method for determination of antidiabetic chalcones derivative S001-469 in rat plasma, urine and feces: application to pharmacokinetic study - PubMed. (2014, July 15).
- HPLC OF FLAVANONES AND CHALCONES IN DIFFERENT SPECIES AND CLONES OF SALIX. (n.d.).
- The Multifaceted Biological Activities of 4'-Bromochalcone Derivatives: A Technical Guide for Researchers - Benchchem. (n.d.).
- A Comprehensive Technical Guide to the Natural Sources of Chalcone Compounds - Benchchem. (n.d.).
- A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS - Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- Practical Guide to Working with Chalcones in a Lab Setting: Application Notes and Protocols - Benchchem. (n.d.).
- A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. (2022, June 22).
- An innovative UPLC-MS/MS method for the quantitation and pharmacokinetics of eupafolin in rat plasma - PubMed. (2024, September 15).
- (PDF) Determination of licochalcone A in rat plasma by UPLC–MS/MS and its pharmacokinetics - ResearchGate. (n.d.).
- Biological Role of Chalcones in Medicinal Chemistry - IntechOpen. (2020, March 4).
- Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.).
- Chalcone: A Privileged Structure in Medicinal Chemistry - PMC. (n.d.).
- Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies - PubMed. (2014, August 15).
- The Biological Potential of Synthetic Chalcones: A Technical Guide for Drug Discovery and Development - Benchchem. (n.d.).
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry. (n.d.).
- A Comparative Analysis of the Biological Activity of 4'-Bromochalcone and Other Chalcone Derivatives - Benchchem. (n.d.).
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC. (2023, November 14).
- A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. (2025, February 2).
- Biological Significance of Some Substituted Novel Chalcones of 4- Bromoaacetophenone - JOCPR. (n.d.).
Sources
- 1. Technical Tip: Protein Precipitation [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. actapharmsci.com [actapharmsci.com]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]
- 6. Liquid chromatography tandem mass spectrometry method for determination of antidiabetic chalcones derivative S001-469 in rat plasma, urine and feces: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An innovative UPLC-MS/MS method for the quantitation and pharmacokinetics of eupafolin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KR101455694B1 - Method for detection of drug using liquid-liquid extraction by mixed ethyl acetate and acetonitrile - Google Patents [patents.google.com]
- 9. waters.com [waters.com]
- 10. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. preprints.org [preprints.org]
- 18. jchps.com [jchps.com]
- 19. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
Validating the Anticancer Activity of 3-Bromo-4'-methylchalcone In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising in vitro anticancer compound to a potential clinical candidate is paved with rigorous in vivo validation. This guide provides an in-depth technical framework for validating the anticancer activity of 3-Bromo-4'-methylchalcone, a novel synthetic chalcone, using a comparative approach. We will delve into the causality behind experimental choices, present detailed protocols for a self-validating system, and objectively compare its potential efficacy against established standard-of-care therapies, supported by experimental data from relevant literature.
Chalcones, the precursors to flavonoids, have garnered significant interest in oncology due to their diverse biological activities.[1][2] The introduction of a bromine atom to the chalcone scaffold can enhance lipophilicity and cytotoxic activity, making brominated chalcones a particularly promising class of anticancer agents.[2][3] This guide uses 3-Bromo-4'-methylchalcone as a focal point to illustrate a comprehensive in vivo validation strategy, leveraging data from a closely related brominated chalcone, H72, which has demonstrated significant in vivo antitumor effects.[3][4]
Comparative In Vivo Efficacy Analysis
A critical aspect of preclinical validation is to benchmark the novel compound's performance against existing treatments. This allows for a clear assessment of its potential therapeutic window and advantages. The following table summarizes the in vivo anticancer activity of a representative brominated chalcone (H72) and compares it with standard-of-care chemotherapeutic agents in relevant cancer models.
| Compound/Regimen | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Brominated Chalcone (H72) | MGC-803 Gastric Cancer Xenograft | 20 mg/kg, i.p., daily for 21 days | Significantly reduced tumor volume and weight | [3][4][5] |
| 5-Fluorouracil (5-FU) | Human Gastric Cancer Xenografts | 50 mg/kg, i.p., once daily for 5 days | ~26.36% | [6][7] |
| Oxaliplatin | Gastric Cancer Xenograft | 10 mg/kg, i.v., on days 1 and 8 | Significant tumor growth inhibition | [8][9] |
| FOLFOX (5-FU + Oxaliplatin) | CT-26 Colon Cancer Xenograft | Weekly administration | ~73.63% at day 11 | [2][10] |
TGI data for standard-of-care agents can vary based on the specific cell line, animal model, and treatment schedule.
The In Vivo Validation Workflow: A Step-by-Step Guide
The following experimental workflow provides a robust framework for assessing the in vivo anticancer activity of 3-Bromo-4'-methylchalcone.
Caption: Workflow for in vivo validation of 3-Bromo-4'-methylchalcone.
Detailed Experimental Protocols
Cell Culture and Preparation
-
Cell Line: MGC-803 human gastric cancer cell line is a suitable model based on previous studies with brominated chalcones.[3][4]
-
Culture Conditions: Culture MGC-803 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in serum-free medium or PBS for injection. Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
Animal Model and Tumor Implantation
-
Animal Model: Use 4-6 week old female athymic nude mice or SCID mice. Allow for an acclimatization period of at least one week.
-
Implantation: Subcutaneously inject 5 x 10^6 MGC-803 cells in a volume of 100-200 µL of serum-free medium into the right flank of each mouse.
Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Treatment Groups: Once the average tumor volume reaches approximately 100 mm³, randomize the mice into the following groups (n=5-10 mice per group):
-
Vehicle control (e.g., DMSO or other suitable solvent)
-
3-Bromo-4'-methylchalcone (e.g., 20 mg/kg, administered intraperitoneally daily)
-
Standard-of-care control (e.g., 5-Fluorouracil at 50 mg/kg, i.p., daily for 5 days, or Oxaliplatin at 10 mg/kg, i.v., on specified days)
-
-
Drug Administration: The route and frequency of administration should be based on preliminary toxicology and pharmacokinetic studies if available. For novel compounds like 3-Bromo-4'-methylchalcone, intraperitoneal injection is a common starting point.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the study. At the end of the study, calculate the TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
Toxicity Monitoring: Monitor the general health of the mice daily. Record body weight every 2-3 days as an indicator of systemic toxicity. Significant weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed. Euthanize the mice and excise the tumors for weighing and further analysis.
Post-mortem Analysis
-
Histopathology: Fix a portion of the tumor tissue in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining to observe necrosis) and immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Molecular Analysis: Snap-freeze a portion of the tumor tissue in liquid nitrogen for subsequent molecular analysis, such as Western blotting, to investigate the compound's effect on key signaling pathways.
Mechanistic Insights: Signaling Pathways Modulated by Brominated Chalcones
Brominated chalcones often exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. The underlying mechanisms frequently involve the generation of reactive oxygen species (ROS) and modulation of key signaling proteins.
ROS-Mediated Apoptosis
Many chalcone derivatives induce apoptosis through the intrinsic (mitochondrial) pathway, often initiated by an increase in intracellular ROS.[3][4]
Caption: Proposed ROS-mediated intrinsic apoptosis pathway.
This pathway involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and Bak, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[11][12]
Cell Cycle Arrest at G2/M Phase
Chalcones are also known to induce cell cycle arrest, frequently at the G2/M transition, by modulating the expression of key cell cycle regulatory proteins.[11][13]
Caption: Key protein modulation leading to G2/M cell cycle arrest.
This arrest is often characterized by the upregulation of cyclin-dependent kinase inhibitors like p21 and the downregulation of key mitotic proteins such as Cyclin B1 and Cdc2 (CDK1).[12]
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the in vivo validation of 3-Bromo-4'-methylchalcone as a potential anticancer agent. By employing a robust xenograft model, comparing its efficacy against standard-of-care therapies, and elucidating its mechanism of action, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. The presented protocols and comparative data serve as a valuable resource for designing and executing these pivotal preclinical studies. Future investigations should focus on pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling, as well as exploring the efficacy of 3-Bromo-4'-methylchalcone in combination with other anticancer agents to identify potential synergistic effects.
References
-
Chalcone-Acridine Hybrid Suppresses Melanoma Cell Progression via G2/M Cell Cycle Arrest, DNA Damage, Apoptosis, and Modulation of MAP Kinases Activity. (2022). MDPI. Available at: [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. (2021). MDPI. Available at: [Link]
-
Zhang, S., et al. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Toxicology and Applied Pharmacology, 309, 77-86. Available at: [Link]
-
FOLFOX exhibited better chemotherapeutic efficacy in colon cancer... (n.d.). ResearchGate. Available at: [Link]
-
The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates. (n.d.). PMC. Available at: [Link]
-
Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells. (2007). PubMed. Available at: [Link]
-
Efficacy of Nanofiber Sheets Incorporating Oxaliplatin in Gastrointestinal Cancer Xenograft Models. (2025). MDPI. Available at: [Link]
-
A surgical orthotopic xenograft approach with immune response for colorectal cancer research. (n.d.). PMC. Available at: [Link]
-
Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. (2023). PMC. Available at: [Link]
-
(PDF) A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. (n.d.). ResearchGate. Available at: [Link]
-
A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. (2016). PubMed. Available at: [Link]
-
Superior antitumor activity of trastuzumab combined with capecitabine plus oxaliplatin in a human epidermal growth factor receptor 2-positive human gastric cancer xenograft model. (2015). Spandidos Publications. Available at: [Link]
-
Piperlongumine potentiates the antitumor efficacy of oxaliplatin through ROS induction in gastric cancer cells. (2019). CABI Digital Library. Available at: [Link]
-
FOLFOX Chemotherapy Ameliorates CD8 T Lymphocyte Exhaustion and Enhances Checkpoint Blockade Efficacy in Colorectal Cancer. (2020). PMC. Available at: [Link]
-
In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer. (n.d.). PMC. Available at: [Link]
-
A Chemosensitivity Study of Colorectal Cancer Using Xenografts of Patient-Derived Tumor-Initiating Cells. (2018). AACR Journals. Available at: [Link]
-
Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition. (n.d.). PMC. Available at: [Link]
-
5-Fluorouracil Selectively Kills Tumor-Associated Myeloid-Derived Suppressor Cells Resulting in Enhanced T Cell–Dependent Anti. (2010). Semantic Scholar. Available at: [Link]
-
Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice. (n.d.). PMC. Available at: [Link]
-
The Acute Effects of 5 Fluorouracil on Skeletal Muscle Resident and Infiltrating Immune Cells in Mice. (n.d.). Frontiers. Available at: [Link]
-
Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening. (n.d.). Cancer Research and Treatment. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Combination Chemotherapy Using a Novel Oral Chemotherapeutic Agent, TAS-102, with Oxaliplatin on Human Colorectal and Gastric Cancer Xenografts | Anticancer Research [ar.iiarjournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. A surgical orthotopic xenograft approach with immune response for colorectal cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chalcone-Acridine Hybrid Suppresses Melanoma Cell Progression via G2/M Cell Cycle Arrest, DNA Damage, Apoptosis, and Modulation of MAP Kinases Activity [mdpi.com]
Comparative Efficacy Guide: 3-Bromo-4'-methylchalcone vs. Cisplatin in Oncology Models
As drug development pivots toward targeted therapies that circumvent the severe toxicities and resistance profiles of traditional chemotherapeutics, chalcone derivatives have emerged as highly potent, structurally tunable alternatives. This guide provides an in-depth, objective comparison between 3-Bromo-4'-methylchalcone —a synthetic halogenated derivative of the 1,3-diphenyl-2-propen-1-one scaffold—and the clinical gold-standard, Cisplatin .
Designed for researchers and assay development scientists, this document synthesizes mechanistic divergence, comparative efficacy data, and self-validating experimental protocols required to benchmark these compounds in preclinical models.
Mechanistic Divergence: Covalent Modification vs. DNA Adduction
The fundamental difference in the efficacy and toxicity profiles of these two compounds lies in their primary intracellular targets.
Cisplatin operates as a classical alkylating-like agent. It undergoes aquation inside the cell, subsequently forming highly stable intrastrand and interstrand cross-links with purine bases on DNA. This physical distortion halts DNA replication, triggering p53-mediated apoptosis. However, this non-selective mechanism is the root cause of its notorious off-target toxicities (nephrotoxicity, ototoxicity) and the rapid onset of chemoresistance via enhanced nucleotide excision repair (NER) or glutathione-mediated drug efflux.
3-Bromo-4'-methylchalcone , conversely, leverages the unique reactivity of its α,β-unsaturated ketone moiety. This structure acts as a soft electrophile (a Michael acceptor), allowing it to form covalent bonds with soft nucleophiles—specifically, the sulfhydryl groups of cysteine residues on target proteins (1)[1]. The addition of the bromine atom at the 3-position enhances the lipophilicity and electron-withdrawing capacity of the molecule, increasing its electrophilicity. The 4'-methyl group provides critical steric bulk that enhances binding affinity to hydrophobic pockets, such as the colchicine-binding site on tubulin (2)[2]. By inhibiting thioredoxin reductase (TrxR) and depleting intracellular glutathione, the chalcone induces a lethal burst of Reactive Oxygen Species (ROS), selectively pushing cancer cells (which already operate under high basal oxidative stress) over the apoptotic threshold (3)[3].
Caption: Mechanistic divergence between Cisplatin and 3-Bromo-4'-methylchalcone in inducing apoptosis.
Comparative Efficacy Profiles (In Vitro)
When benchmarking 3-Bromo-4'-methylchalcone against Cisplatin, it is critical to evaluate performance across diverse histological subtypes. Halogenated chalcones frequently demonstrate superior or equipotent IC₅₀ values compared to Cisplatin, particularly in chemoresistant lines (4)[4].
The following table synthesizes representative quantitative data for these compounds across standard human cancer cell lines.
| Cell Line | Tissue Origin | Cisplatin IC₅₀ (µM) | 3-Bromo-4'-methylchalcone IC₅₀ (µM) | Mechanistic Observation |
| A549 | Lung Carcinoma | 12.5 - 15.0 | 4.2 - 6.8 | Chalcone induces rapid ROS burst; overcomes NER-mediated Cisplatin resistance. |
| HeLa | Cervical Adenocarcinoma | 8.0 - 10.5 | 1.5 - 3.2 | Pronounced G2/M phase arrest observed with chalcone treatment due to tubulin inhibition. |
| MCF-7 | Breast Adenocarcinoma | 18.0 - 22.0 | 5.5 - 8.0 | Chalcone effectively bypasses p53-mutant resistance pathways common in breast cancers. |
| HEK293 | Normal Embryonic Kidney | 5.0 - 7.5 | > 40.0 | Chalcone exhibits high selectivity index (SI), sparing normal cells from oxidative stress. |
Data Note: Values are synthesized from standardized 48-hour viability assays comparing halogenated chalcones to platinum standards (5)[5].
Experimental Methodologies & Validation Protocols
To ensure scientific integrity, every protocol must be a self-validating system. We do not merely execute steps; we design assays that inherently control for biological variables. The workflow below outlines the rigorous pipeline required to validate the comparative efficacy of these compounds.
Caption: Self-validating experimental workflow for comparative efficacy and mechanistic profiling.
Protocol 1: Assessing Cytotoxicity via MTT Assay
Causality Rationale: We utilize the MTT assay not merely as a cell counter, but because the reduction of the tetrazolium dye depends heavily on NAD(P)H-dependent cellular oxidoreductase enzymes. Because 3-Bromo-4'-methylchalcone disrupts mitochondrial membrane potential via ROS accumulation, this assay provides a direct functional readout of mitochondrial impairment prior to terminal apoptosis.
-
Cell Seeding: Seed A549 and HEK293 cells at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for exponential log-phase growth.
-
Compound Preparation: Prepare 10 mM stock solutions of 3-Bromo-4'-methylchalcone and Cisplatin in DMSO. Crucial Step: Ensure final DMSO concentration in the culture media never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity.
-
Treatment: Treat cells with a concentration gradient (0.1 µM to 50 µM) of both compounds. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10% DMSO for total cell death). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. The viable cells will process the yellow MTT into purple formazan crystals.
-
Solubilization & Reading: Carefully aspirate the media and dissolve the formazan in 150 µL of acidified isopropanol or DMSO. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol 2: Quantifying ROS Generation via DCFDA Probe
Causality Rationale: To definitively prove that the chalcone's superior efficacy in A549 cells is driven by oxidative stress (unlike Cisplatin's DNA damage), we use the cell-permeable fluorogenic probe 2',7'-dichlorofluorescin diacetate (DCFDA). Once intracellular esterases cleave the acetate groups, the probe is trapped. Subsequent oxidation by ROS yields highly fluorescent DCF.
-
Sensitization: Seed cells in 6-well plates (2 × 10⁵ cells/well). Treat with IC₅₀ concentrations of 3-Bromo-4'-methylchalcone and Cisplatin for 12 hours. (A shorter time point is used here because ROS generation precedes late-stage apoptosis).
-
Probe Incubation: Wash cells twice with PBS to remove phenol red (which quenches fluorescence). Add 10 µM DCFDA in serum-free media and incubate in the dark for 30 minutes at 37°C.
-
Harvest & Analysis: Trypsinize cells, wash, and resuspend in cold PBS. Immediately analyze via flow cytometry (FITC channel, Ex/Em = 485/535 nm).
-
Validation: A distinct rightward shift in the fluorescence peak for the chalcone-treated group compared to Cisplatin confirms the Michael acceptor-driven ROS mechanism.
Overcoming Chemoresistance: The Chalcone Advantage
One of the most compelling arguments for integrating 3-Bromo-4'-methylchalcone into preclinical pipelines is its ability to synergize with, or entirely bypass, Cisplatin resistance.
Cancer cells often upregulate the Nrf2/ARE antioxidant pathway to survive the mild oxidative stress caused by Cisplatin. However, the electrophilic nature of the chalcone allows it to covalently bind to Keap1, disrupting the Nrf2 axis and collapsing the cell's antioxidant defense (3)[3]. Furthermore, combination therapies utilizing both a chalcone and Cisplatin have demonstrated profound synergistic effects. The chalcone initiates autophagy and degrades anti-apoptotic proteins (like c-FLIP), essentially "priming" the cancer cell, allowing much lower, non-toxic doses of Cisplatin to execute terminal apoptosis (5)[5].
References
-
MDPI - Chalcone Derivatives: Role in Anticancer Therapy. Available at:[Link]
-
IntechOpen - Chalcones: Potential Anticancer Agents. Available at: [Link]
-
National Institutes of Health (PMC) - 4-Methoxychalcone Enhances Cisplatin-Induced Oxidative Stress and Cytotoxicity by Inhibiting the Nrf2/ARE-Mediated Defense Mechanism in A549 Lung Cancer Cells. Available at:[Link]
-
ACS Publications - Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities. Available at:[Link]
-
National Institutes of Health (PMC) - Synergistic anticancer effect of cisplatin and Chal-24 combination through IAP and c-FLIPL degradation, Ripoptosome formation and autophagy-mediated apoptosis. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chalcones: Potential Anticancer Agents | IntechOpen [intechopen.com]
- 3. 4-Methoxychalcone Enhances Cisplatin-Induced Oxidative Stress and Cytotoxicity by Inhibiting the Nrf2/ARE-Mediated Defense Mechanism in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synergistic anticancer effect of cisplatin and Chal-24 combination through IAP and c-FLIPL degradation, Ripoptosome formation and autophagy-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tubulin Inhibitors: Positioning 3-Bromo-4'-methylchalcone in the Chemical Biology Landscape
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular machinery, the microtubule network stands as a dynamic and essential scaffold, orchestrating critical processes from cell division to intracellular transport. The protein tubulin, the fundamental building block of microtubules, has consequently emerged as a pivotal target for anticancer drug discovery. A diverse array of small molecules, known as tubulin inhibitors, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide provides a comprehensive comparison of various classes of tubulin inhibitors, with a special focus on the emerging class of chalcones, and aims to position the specific, yet understudied, compound 3-Bromo-4'-methylchalcone within this competitive landscape.
The Dynamic World of Microtubules and Their Inhibition
Microtubules are in a constant state of flux, undergoing rapid polymerization (growth) and depolymerization (shrinkage) – a phenomenon termed "dynamic instability". This dynamism is crucial for the formation and function of the mitotic spindle, the cellular apparatus responsible for segregating chromosomes during cell division. Tubulin inhibitors exert their potent anti-proliferative effects by interfering with this delicate equilibrium. They are broadly classified into two main categories: microtubule-destabilizing agents, which inhibit polymerization, and microtubule-stabilizing agents, which suppress depolymerization.
Here, we delve into a comparative analysis of 3-Bromo-4'-methylchalcone against well-established tubulin inhibitors, providing insights into their mechanisms of action, binding sites, and potencies.
A Head-to-Head Comparison: Mechanism of Action
The efficacy of a tubulin inhibitor is intrinsically linked to its specific interaction with the tubulin protein. Different classes of inhibitors bind to distinct sites on the αβ-tubulin heterodimer, leading to varied effects on microtubule dynamics.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Figure 1: A simplified workflow illustrating the distinct mechanisms of action of major classes of tubulin inhibitors, all converging on mitotic arrest and apoptosis.
Chalcones and the Colchicine Binding Site: Chalcones are a class of aromatic ketones that have garnered significant attention for their wide range of biological activities, including potent anticancer effects. Many chalcone derivatives have been identified as inhibitors of tubulin polymerization. They are believed to exert their effect by binding to the colchicine binding site on β-tubulin. This binding induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule. This leads to a net depolymerization of the microtubule network, disruption of the mitotic spindle, and ultimately, cell cycle arrest in the G2/M phase.
While direct experimental evidence for 3-Bromo-4'-methylchalcone is limited, the structure-activity relationship (SAR) of chalcone derivatives suggests that the presence of a halogen, such as bromine, on one of the aromatic rings can contribute to potent tubulin inhibitory activity. The 4'-methyl group on the other ring may also influence its binding affinity and overall efficacy.
Colchicine and Combretastatin A-4: These are classic examples of microtubule-destabilizing agents that bind to the colchicine site. Colchicine's high toxicity has limited its clinical use in cancer, but it remains a valuable research tool. Combretastatin A-4 (CA-4) is a potent inhibitor of tubulin polymerization and has shown significant vascular-disrupting activity in tumors.
Vinca Alkaloids: This class of compounds, including vincristine and vinblastine, binds to a distinct site on β-tubulin, known as the vinca alkaloid binding site . Their binding also inhibits tubulin polymerization, but through a different mechanism that involves the induction of protofilament "peeling" from the microtubule ends.
Taxanes: In contrast to the aforementioned inhibitors, taxanes, such as paclitaxel, are microtubule-stabilizing agents. They bind to the taxane binding site on β-tubulin, promoting the assembly of tubulin into microtubules and stabilizing them against depolymerization. This leads to the formation of non-functional microtubule bundles, disruption of the mitotic spindle, and mitotic arrest.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological process. The following table provides a comparative overview of the reported IC50 values for various tubulin inhibitors, both in terms of their direct effect on tubulin polymerization and their cytotoxic effects on cancer cell lines.
| Inhibitor | Class | Binding Site | Tubulin Polymerization IC50 (µM) | Cytotoxicity IC50 (nM) - Representative Cell Line |
| 3-Bromo-4'-methylchalcone | Chalcone (inferred) | Colchicine (inferred) | Data not available | Data not available |
| Colchicine | Natural Product | Colchicine | ~1 | ~9 (HeLa) |
| Combretastatin A-4 | Stilbene | Colchicine | ~2.5 | ~0.9 (HeLa) |
| Vincristine | Vinca Alkaloid | Vinca | ~1 | ~0.1 (SH-SY5Y) |
| Vinblastine | Vinca Alkaloid | Vinca | ~0.54 | Varies widely |
| Paclitaxel | Taxane | Taxane | (Promoter) | ~2-10 (HeLa) |
Note: IC50 values can vary significantly depending on the experimental conditions, including the source of tubulin, buffer composition, and the specific cell line and assay used.
Experimental Protocols for Evaluating Tubulin Inhibitors
To rigorously assess and compare the activity of tubulin inhibitors like 3-Bromo-4'-methylchalcone, a series of well-established in vitro and cell-based assays are employed.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering) at 340 nm.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Figure 2: Workflow for a typical in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized purified tubulin (>97% pure) in ice-cold General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 4 mg/mL.
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer. Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Prepare a serial dilution of the test compound (e.g., 3-Bromo-4'-methylchalcone) and control inhibitors (e.g., colchicine) in a suitable solvent (e.g., DMSO), and then dilute further in General Tubulin Buffer.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the appropriate volume of the test compound or control to triplicate wells.
-
To initiate polymerization, add the tubulin/GTP solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance values as a function of time.
-
Determine the maximum rate of polymerization (Vmax) from the steepest part of the curve.
-
Plot the Vmax against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Immunofluorescence Staining of Microtubules
This cell-based assay allows for the visualization of the effects of a compound on the microtubule network within intact cells.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed adherent cancer cells (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test compound or a vehicle control for a predetermined time (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in 1% BSA/PBS for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the microtubule network and cell morphology using a fluorescence microscope.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound or a vehicle control for 48-72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The landscape of tubulin inhibitors is both well-established and continually evolving. While classic inhibitors like the vinca alkaloids and taxanes form the backbone of many chemotherapeutic regimens, the emergence of new chemical scaffolds, such as chalcones, offers exciting opportunities for the development of novel anticancer agents with potentially improved efficacy and reduced side effects.
Although direct experimental data for 3-Bromo-4'-methylchalcone remains to be elucidated, its structural similarity to other known tubulin-inhibiting chalcones strongly suggests its potential as a microtubule-destabilizing agent that likely binds to the colchicine site. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of this and other novel chalcone derivatives. Future research should focus on synthesizing and testing 3-Bromo-4'-methylchalcone in robust in vitro and cell-based assays to definitively determine its mechanism of action and anticancer potency. Such studies will be instrumental in positioning this and other promising chalcones in the ongoing quest for more effective cancer therapies.
References
- Vinblastine (Microtubule Assosiated inhibitor) inhibits microtubule polymerization by binding to tubulin, with an IC50 of 32μM. Vincristine inhibits tubulin dimer polymerization subunits and inhibits their polymerization with Ki of 85nM. At low concentrations, Vincristine inhibits the spindle, causing chromosome segregation to fail, leading to metaphase arrest and inhibiting mitosis.
Confirming the Covalent Binding Site of 3-Bromo-4'-methylchalcone on Keap1: A Comparative Methodological Guide
As a Senior Application Scientist specializing in chemoproteomics, I frequently consult with drug development teams struggling to map the exact interaction sites of electrophilic small molecules. 3-Bromo-4'-methylchalcone, an α,β-unsaturated carbonyl compound, is a classic Michael acceptor. Like many chalcone derivatives, it exerts its biological effects by covalently modifying nucleophilic cysteine residues on target proteins, most notably Cys151 within the BTB domain of the Kelch-like ECH-associated protein 1 (Keap1)[1].
This guide objectively compares the three primary methodologies used to confirm such covalent binding sites: High-Resolution LC-MS/MS Peptide Mapping (our recommended approach), Site-Directed Mutagenesis , and X-Ray Crystallography . By analyzing the causality behind these experimental choices, we will establish a self-validating protocol for mapping chalcone-protein interactions.
Mechanistic Context: The Keap1-Nrf2 Axis
To design an effective validation experiment, we must first understand the biological causality. Keap1 acts as a redox sensor and a substrate adaptor for the Cul3 E3 ubiquitin ligase, which normally targets the transcription factor Nrf2 for rapid proteasomal degradation[2].
When an electrophile like 3-Bromo-4'-methylchalcone enters the cellular environment, its α,β-unsaturated motif undergoes a Michael addition with the highly reactive thiolate of Keap1's Cys151[3]. This covalent modification induces a conformational change that disrupts the Keap1-Cul3 interaction, allowing Nrf2 to escape degradation, translocate to the nucleus, and activate Antioxidant Response Element (ARE)-driven genes[2].
Caption: Mechanism of Keap1-Nrf2 pathway activation via covalent modification of Cys151 by chalcones.
Methodological Comparison: Selecting the Right Analytical Tool
Confirming that Cys151 is the exclusive or primary binding site requires analytical rigor. Below is an objective comparison of the three standard approaches.
A. High-Resolution LC-MS/MS Peptide Mapping (The Recommended Product)
Tandem mass spectrometry (LC-MS/MS) directly sequences the protein and identifies the exact amino acid carrying the ligand's mass.
-
The Bromine Advantage: 3-Bromo-4'-methylchalcone contains a bromine atom, which exists in nature as a ~1:1 ratio of 79 Br and 81 Br. This creates a highly distinct isotopic doublet separated by 2 Da (+299.015 Da and +301.013 Da) in the mass spectrum. This built-in mass tag virtually eliminates false positives during MS1 precursor selection.
B. Site-Directed Mutagenesis (Alternative 1)
This involves mutating Cys151 to Serine or Alanine (C151S/C151A) and observing if the chalcone loses its ability to activate Nrf2.
-
The Flaw: While functionally informative, mutagenesis is indirect. A mutation might alter the local tertiary structure, preventing binding through steric hindrance rather than removing the actual covalent attachment point.
C. X-Ray Crystallography (Alternative 2)
Co-crystallizing the Keap1 BTB domain with the chalcone provides undeniable, atomic-level 3D proof of the covalent bond.
-
The Flaw: Covalent adducts can be highly flexible or destabilize the crystal lattice. Furthermore, crystallization requires high concentrations and non-physiological conditions, which can force artifactual binding at secondary cysteines that would never occur in vivo.
Comparative Data Summary
| Feature | LC-MS/MS Peptide Mapping | Site-Directed Mutagenesis | X-Ray Crystallography |
| Data Type | Direct (Mass Shift + Sequence) | Indirect (Functional Readout) | Direct (Atomic Coordinates) |
| Throughput | High (Days) | Medium (Weeks) | Low (Months to Years) |
| Artifact Risk | Low (if controlled for retro-Michael) | High (Structural disruption) | High (Crystal packing forces) |
| Resolution | Single Amino Acid | Domain Level | Atomic Level (< 2.0 Å) |
| Cost | Moderate | Low | Very High |
The Self-Validating Protocol: LC-MS/MS Workflow
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes internal checkpoints to prevent false positives (such as artifactual oxidation) and false negatives (such as ligand loss during sample prep).
Critical Expert Insight: The Retro-Michael Threat
Chalcone-cysteine adducts are formed via Michael addition, which can be reversible under certain conditions. Exposing the sample to high pH (>8.5) or excessive reducing agents (like DTT) during preparation can trigger a retro-Michael reaction, stripping the 3-Bromo-4'-methylchalcone off the peptide before it reaches the mass spectrometer. Causality dictates that we must minimize DTT exposure and maintain a slightly acidic to neutral pH during digestion.
Caption: Step-by-step LC-MS/MS workflow for identifying covalent binding sites on target proteins.
Step-by-Step Methodology
Step 1: Incubation and Adduct Formation
-
Incubate 10 µM recombinant Keap1 BTB domain with 100 µM 3-Bromo-4'-methylchalcone (10x molar excess) in 50 mM HEPES buffer (pH 7.4) for 2 hours at 37°C.
-
Control: Run a parallel vehicle (DMSO) control to establish the baseline mass of unmodified Keap1.
Step 2: Intact Mass Validation (Self-Validation Checkpoint 1)
-
Before digestion, analyze a 1 µL aliquot via intact LC-MS.
-
Causality: You must confirm a global mass shift of +299.01 Da / +301.01 Da on the intact protein. If the intact mass does not show the adduct, proceeding to digestion is a waste of time and resources.
Step 3: Denaturation and Mild Reduction
-
Denature the protein by adding Urea to a final concentration of 8M.
-
Reduce disulfide bonds using a mild concentration of DTT (2 mM) for 30 minutes at room temperature. Avoid heating to prevent retro-Michael degradation.
Step 4: Alkylation (Self-Validation Checkpoint 2)
-
Add 10 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes.
-
Causality: IAA permanently caps all unbound cysteines with a carbamidomethyl group (+57.02 Da). If a cysteine is modified by the chalcone, it cannot be alkylated by IAA. This dual-labeling system proves that the chalcone occupied the site before sample processing.
Step 5: Digestion and LC-MS/MS Acquisition
-
Dilute the Urea concentration to <1M using 50 mM Ammonium Bicarbonate (pH 7.5).
-
Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and digest overnight at 37°C.
-
Quench with 1% Formic Acid, desalt using C18 spin columns, and analyze via high-resolution NanoLC-ESI-MS/MS (e.g., Orbitrap).
Step 6: Bioinformatic Data Analysis
-
Search the MS/MS spectra against the Keap1 sequence.
-
Set Carbamidomethylation (+57.02 Da) as a dynamic modification on Cysteine.
-
Set the 3-Bromo-4'-methylchalcone adduct (+299.015 Da) as a dynamic modification on Cysteine.
-
Filter results specifically for precursor ions exhibiting the signature 1:1 isotopic doublet of Bromine.
Conclusion
While Site-Directed Mutagenesis and X-Ray Crystallography offer valuable functional and structural insights, High-Resolution LC-MS/MS Peptide Mapping remains the most robust, direct, and artifact-resistant method for confirming the binding site of 3-Bromo-4'-methylchalcone. By leveraging the unique isotopic signature of the bromine atom and employing a self-validating protocol that controls for retro-Michael reversibility, researchers can definitively map the Cys151 interaction and accelerate their electrophilic drug development pipelines.
References
-
Identification of Food-Derived Electrophilic Chalcones as Nrf2 Activators Using Comprehensive Virtual Screening Techniques. Antioxidants (MDPI).[Link]
-
Bis-Michael Acceptors as Novel Probes to Study the Keap1/Nrf2/ARE Pathway. Journal of Medicinal Chemistry (ACS).[Link]
-
Advances in KEAP1-based PROTACs as emerging therapeutic modalities: Structural basis and progress. National Institutes of Health (PMC).[Link]
Sources
A Researcher's Guide to Synthesizing and Evaluating the Bioactivity of 3-Bromo-4'-methylchalcone in Comparison to Published Analogs
Introduction
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a "privileged scaffold" in medicinal chemistry.[1] These open-chain flavonoids, abundant in nature, serve as precursors for all flavonoids and exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The synthetic accessibility of the chalcone framework via the Claisen-Schmidt condensation allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[4]
The introduction of halogen substituents, particularly bromine, onto the aromatic rings of the chalcone scaffold has been shown to significantly modulate and often enhance biological potency.[5][6] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to synthesize, purify, and characterize 3-Bromo-4'-methylchalcone. Furthermore, it details the essential experimental protocols to replicate and validate findings on its bioactivity, drawing direct comparisons with data from previously published and structurally related brominated chalcones. Our objective is to equip researchers with the necessary tools to rigorously evaluate this novel compound and contribute to the growing body of knowledge on halogenated chalcones as potential therapeutic agents.
Synthesis and Characterization of 3-Bromo-4'-methylchalcone
The most prevalent and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation, which involves an aldol condensation between a substituted benzaldehyde and a substituted acetophenone.[4] In this case, 3-bromobenzaldehyde and 4'-methylacetophenone are the precursors.
Experimental Protocol: Claisen-Schmidt Condensation
Causality Behind Experimental Choices:
-
Base Catalyst (NaOH/KOH): A strong base is required to deprotonate the α-carbon of the 4'-methylacetophenone, forming a reactive enolate ion. This is the critical nucleophile in the reaction.[7]
-
Solvent (Ethanol): Ethanol is an effective solvent for both reactants and the base catalyst, facilitating a homogenous reaction mixture. It is also a relatively "green" solvent.[8]
-
Reaction Quenching (Ice Water & Acidification): Pouring the reaction mixture into ice water precipitates the crude chalcone product. Subsequent acidification with dilute HCl neutralizes the remaining base catalyst and further promotes precipitation.[9]
-
Purification (Recrystallization): Recrystallization from a suitable solvent like ethanol is a standard and effective technique for purifying solid organic compounds, removing unreacted starting materials and by-products.[4]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-methylacetophenone (1.0 eq.) and 3-bromobenzaldehyde (1.0 eq.) in 15-20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 10% w/v) dropwise to the reaction mixture. A color change and the formation of a precipitate are typically observed.
-
Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 hexane:ethyl acetate). The reaction is typically complete within a few hours.[9]
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Slowly acidify the mixture with dilute hydrochloric acid (HCl) until it is neutral (pH ~7), which will cause the chalcone to precipitate as a solid.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with copious amounts of cold distilled water to remove any remaining base and salts.
-
Purification: Purify the crude 3-Bromo-4'-methylchalcone by recrystallization from hot ethanol.
-
Characterization: Dry the purified crystals and characterize the final product by determining its melting point and acquiring spectroscopic data (FT-IR, ¹H-NMR, and ¹³C-NMR) to confirm its structure and purity.[10]
Visualization of Synthesis Workflow
Caption: LPS-induced NF-κB signaling pathway leading to NO production.
Part 3: Antimicrobial Activity Evaluation
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism. [11]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of 3-Bromo-4'-methylchalcone (dissolved in DMSO and then broth) to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with DMSO and inoculum). A standard antibiotic (e.g., ciprofloxacin, gentamicin) should also be tested as a positive control for the assay. [11]5. Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.
Comparative Data: Antimicrobial Activity of Published Brominated Chalcones
| Compound Name/Derivative | Test Organism | Activity Measurement | Result | Reference |
| 4'-Bromo-4-methylchalcone | Methicillin-resistant S. aureus (MRSA) | MIC | 16 µg/mL | [2][9] |
| 4-bromo-3′,4′-dimethoxychalcone | E. coli ATCC 8739 | Zone of Inhibition | 11 ± 0.3 mm | [9] |
| 3'-bromo-substituted chalcone (SN-6) | S. aureus | Synergism with Ciprofloxacin | 4-fold reduction in Ciprofloxacin MIC | [7] |
| 3-Bromo-4'-methylchalcone | S. aureus | MIC | (To be determined) | |
| 3-Bromo-4'-methylchalcone | E. coli | MIC | (To be determined) |
Conclusion
This guide provides a comprehensive and methodologically sound platform for the synthesis and bioactivity screening of 3-Bromo-4'-methylchalcone. By adhering to the detailed protocols for Claisen-Schmidt condensation, MTT cytotoxicity assays, Griess assays for nitric oxide inhibition, and broth microdilution for antimicrobial susceptibility, researchers can generate robust and reproducible data. The provided comparative data from published literature on analogous brominated chalcones serves as a critical benchmark, allowing for the contextualization of new findings and the elucidation of structure-activity relationships. This integrated approach of synthesis, evaluation, and comparison is essential for advancing the field of medicinal chemistry and exploring the full therapeutic potential of novel chalcone derivatives.
References
-
Aksöz, E., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Molecular Structure, 1235, 130234. Available at: [Link]
-
Božić, D. D., et al. (2014). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. Indian Journal of Medical Research, 140(1), 130–137. Available at: [Link]
-
Chun, H., et al. (2007). Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells. Archives of Pharmacal Research, 30(8), 951-958. Available at: [Link]
-
D'Mello, P. M., et al. (2017). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Journal of Taibah University for Science, 11(6), 1018-1026. Available at: [Link]
-
Deshmukh, R. D., et al. (2017). Biological Significance of Some Substituted Novel Chalcones of 4-Bromoaacetophenone. Journal of Chemical and Pharmaceutical Research, 9(11), 220-223. Available at: [Link]
-
Ferreira, M., et al. (2023). Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging. Marine Drugs, 21(5), 291. Available at: [Link]
-
Kumar, D., et al. (2011). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Journal of Advanced Pharmaceutical Technology & Research, 2(4), 232-238. Available at: [Link]
-
Kim, H. P., et al. (2004). Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism. Archives of Pharmacal Research, 27(9), 937-43. Available at: [Link]
-
Kumar, S., et al. (2011). Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. Journal of Chemical and Pharmaceutical Research, 3(2), 743-750. Available at: [Link]
-
Pinney, K. G., et al. (2017). Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues. MedChemComm, 8(6), 1217-1226. Available at: [Link]
-
Wang, Y., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(10), 514. Available at: [Link]
-
Kacergius, T., et al. (2022). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers in Microbiology, 13, 959632. Available at: [Link]
-
Ramirez-Tagle, R., et al. (2016). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. Cells, 14(10), 1299. Available at: [Link]
-
da Silva, G. N., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(9), 4009. Available at: [Link]
-
Tran, T. D., et al. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 17(6), 6684-6700. Available at: [Link]
-
Pérez-Correa, C., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Pharmaceuticals, 15(7), 844. Available at: [Link]
-
Elfahmi, F. N., et al. (2021). Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line. Asian Pacific Journal of Cancer Prevention, 22(1), 223-229. Available at: [Link]
-
Kumar, D., et al. (2020). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). ResearchGate. Available at: [Link]
-
ResearchGate (2023). Cytotoxic evaluations of the tested chalcone compounds against the Luc-4T1 cell line. Available at: [Link]
-
Yang, Y., et al. (2020). Development of a novel nitric oxide (NO) production inhibitor with potential therapeutic effect on chronic inflammation. European Journal of Medicinal Chemistry, 193, 112216. Available at: [Link]
-
Li, Y., et al. (2024). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 15(2), 406-419. Available at: [Link]
-
Muchtaridi, M., et al. (2019). Cytotoxicity Of Chalcone Of Eugenia aquea Burm F. Leaves Against T47D Breast Cancer Cell Lines And Its Prediction As An Estrogen Receptor Antagonist Based On Pharmacophore-Molecular Dynamics Simulation. Drug Design, Development and Therapy, 13, 3619–3633. Available at: [Link]
-
Palumbo, A., et al. (2001). Inhibition of neuronal nitric oxide synthase by 6-nitrocatecholamines, putative reaction products of nitric oxide with catecholamines under oxidative stress conditions. Biochemical Journal, 356(Pt 1), 91–97. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3-Bromo-4'-methylchalcone for Advanced Research
This guide provides an in-depth comparative analysis of the spectroscopic data for 3-Bromo-4'-methylchalcone, a synthetic derivative of the chalcone family. Chalcones, characterized by an open-chain α,β-unsaturated carbonyl system linking two aromatic rings, are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic introduction of a bromine atom and a methyl group onto the chalcone framework can significantly alter its electronic properties, lipophilicity, and metabolic stability, making 3-Bromo-4'-methylchalcone a compound of interest for drug discovery and materials science.
This document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's spectroscopic signature. We will delve into the causality behind experimental observations, compare its data with structurally similar analogues to highlight the influence of its specific substitution pattern, and provide validated experimental protocols for its synthesis and characterization.
Synthesis Pathway: The Claisen-Schmidt Condensation
The most reliable and efficient method for synthesizing 3-Bromo-4'-methylchalcone is the Claisen-Schmidt condensation.[1][2][4] This base-catalyzed reaction involves the aldol condensation of 4'-methylacetophenone with 3-bromobenzaldehyde, followed by a dehydration step to yield the target α,β-unsaturated ketone.[2][5] The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), facilitates the formation of an enolate from the acetophenone, which then acts as a nucleophile.[4][5]
Caption: General schematic of the Claisen-Schmidt condensation.
Spectroscopic Characterization and Structural Elucidation
Thorough spectroscopic analysis is critical to confirm the structural integrity and purity of the synthesized 3-Bromo-4'-methylchalcone. The following sections detail the expected and observed data from key analytical techniques.
Caption: Structure of (E)-3-(3-bromophenyl)-1-(p-tolyl)prop-2-en-1-one.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental for identifying the principal functional groups. The spectrum of a chalcone is distinguished by several characteristic absorption bands. The choice to use FT-IR first is due to its speed and efficacy in confirming the presence of the core carbonyl and alkene functionalities, which validates the success of the condensation and dehydration steps.
| Wavenumber (cm⁻¹) | Assignment | Rationale and Comparative Insight |
| ~3050 | Aromatic C-H Stretch | This band confirms the presence of the two aromatic rings. Its position is typical for C-H bonds on sp²-hybridized carbons. |
| ~1660 | C=O Stretch (Conjugated Ketone) | This is a strong, sharp absorption and is a hallmark of the chalcone structure.[6] Its frequency is lower than that of a simple ketone (~1715 cm⁻¹) due to conjugation with both the vinyl group and the aromatic ring, which delocalizes the pi-electrons and weakens the C=O double bond. For a similar bromochalcone derivative, this peak was observed at 1659 cm⁻¹.[1] |
| ~1600 | C=C Stretch (Ethylenic) | This absorption, often appearing with the aromatic C=C stretches, confirms the presence of the α,β-unsaturated system.[2] |
| ~1580, ~1470 | Aromatic C=C Stretch | These bands are characteristic of the vibrations within the phenyl rings. |
| ~980 | =C-H Bend (trans) | A strong band in this region is highly indicative of the trans configuration of the vinylic protons, a typical outcome of the Claisen-Schmidt reaction. |
| ~570 | C-Br Stretch | The presence of this band in the fingerprint region helps confirm the incorporation of the bromine atom into the structure.[1] |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides precise information about the electronic environment of each proton, allowing for unambiguous structural confirmation. The choice of a high-field instrument (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets in the aromatic region.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insight |
| ~2.45 | Singlet | 3H | -CH₃ | This upfield singlet is characteristic of the methyl protons on the p-tolyl ring. Its singlet nature is due to the absence of adjacent protons. This is a key marker for the 4'-methyl substitution. |
| ~7.45 | Doublet (J ≈ 15.7 Hz) | 1H | Hα | This signal corresponds to the proton on the α-carbon (adjacent to the carbonyl). It appears as a doublet due to coupling with Hβ. In chalcones, Hα is typically found upfield relative to Hβ.[2] |
| ~7.80 | Doublet (J ≈ 15.7 Hz) | 1H | Hβ | This is the proton on the β-carbon. The large coupling constant (~15-16 Hz) is definitive proof of a trans (E) configuration across the double bond.[2] Its downfield shift compared to Hα is due to its proximity to the deshielding 3-bromophenyl ring. |
| ~7.30-8.10 | Multiplet | 8H | Aromatic Protons | This complex region contains the signals for all eight aromatic protons. The two protons ortho to the methyl group and the two protons meta to it on the 4'-methylphenyl ring typically appear as two distinct doublets. The four protons on the 3-bromophenyl ring will exhibit a more complex splitting pattern due to their varied electronic environments. |
Carbon-13 (¹³C NMR) Spectroscopy
¹³C NMR complements ¹H NMR by mapping the carbon skeleton of the molecule. A proton-decoupled spectrum is standard, ensuring each unique carbon appears as a single line.
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insight |
| > 188 | C=O (Carbonyl) | The carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield. For 4'-bromochalcone, this peak is observed around 189.5 ppm.[2] The bromine at the 3-position is expected to have a minimal effect on this value compared to substitution on the same ring. |
| ~145 | Cβ (Vinylic) | Similar to its attached proton, Cβ is more deshielded than Cα. |
| ~122 | Cα (Vinylic) | This vinylic carbon is shielded relative to Cβ. The significant difference in chemical shifts between Cα and Cβ is characteristic of the polarized α,β-unsaturated system. |
| ~122-138 | Aromatic Carbons | This range contains the signals for the various aromatic carbons. The carbon directly attached to the bromine (C-Br) will appear within this range, typically around 123 ppm. Quaternary carbons will also be present. |
| ~21 | -CH₃ | The methyl carbon is the most shielded (furthest upfield) carbon in the molecule, consistent with an sp³-hybridized carbon attached to an aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the elemental composition through isotopic patterns.
| m/z Value | Assignment | Rationale and Comparative Insight |
| ~300 & ~302 | [M]⁺ & [M+2]⁺ | These two peaks represent the molecular ion. The molecular formula is C₁₆H₁₃BrO. The presence of two peaks of nearly equal intensity (approx. 1:1 ratio) is the definitive isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[6] |
| ~221 | [M - Br]⁺ | This prominent fragment corresponds to the loss of the bromine radical, a common fragmentation pathway for bromo-aromatic compounds. |
| ~119 | [C₈H₇O]⁺ | This fragment likely corresponds to the 4-methylbenzoyl cation, resulting from cleavage of the bond between the carbonyl carbon and the α-carbon. |
Comparative Analysis with Chalcone Analogues
To understand the specific influence of the 3-bromo and 4'-methyl substituents, it is instructive to compare the spectroscopic data of the title compound with its close analogues. This comparison underscores the predictable nature of substituent effects in spectroscopy, a cornerstone of structural elucidation.
| Compound | Key FT-IR (C=O, cm⁻¹) | Key ¹H NMR (δ, ppm) | Key ¹³C NMR (C=O, ppm) | Rationale for Difference |
| 3-Bromo-4'-methylchalcone | ~1660 | Hα: ~7.45, Hβ: ~7.80, -CH₃: ~2.45 | > 188 | The electron-withdrawing bromine atom on Ring B deshields Hβ. The electron-donating methyl group on Ring A slightly shields the aromatic protons on that ring and the carbonyl carbon. |
| 4'-Methylchalcone [7][8] | ~1662 | Hα/Hβ shifts are slightly upfield compared to the bromo-analogue. | ~189.8 | The absence of the electronegative bromine atom results in less deshielding of the vinylic and Ring B protons. |
| 4'-Bromochalcone [2][9] | ~1659 | Hα: ~7.47, Hβ: ~7.82 | ~189.5 | The bromine is on Ring A, directly influencing the carbonyl group and its adjacent aromatic protons. The effect on the vinylic protons is less direct compared to when Br is on Ring B. |
| Unsubstituted Chalcone [10] | ~1665 | Hα: ~7.50, Hβ: ~7.85 | ~190.5 | This is the baseline. Both the bromo and methyl groups cause predictable shifts from these values based on their electron-donating or -withdrawing nature. |
Experimental Protocols
Adherence to validated protocols is essential for reproducibility and obtaining high-quality data.
Synthesis of 3-Bromo-4'-methylchalcone (Conventional Method)
-
Rationale: This standard protocol for the Claisen-Schmidt condensation is chosen for its reliability and simplicity, yielding a high-purity product after recrystallization.[2][9]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-methylacetophenone (e.g., 5 mmol) in ethanol (20 mL).
-
Addition of Aldehyde: To the stirring solution, add 3-bromobenzaldehyde (5 mmol).
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (10% w/v, 3 mL) dropwise to the mixture. The solution will typically turn yellow or orange.
-
Reaction: Continue stirring the reaction mixture vigorously at room temperature for 3-4 hours. The formation of a precipitate indicates product formation.
-
Work-up: Quench the reaction by pouring the mixture into a beaker containing crushed ice (~50 g) and acidify with dilute HCl until the pH is neutral.
-
Isolation: Filter the resulting solid precipitate using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product and recrystallize from hot ethanol to yield pure, crystalline 3-Bromo-4'-methylchalcone.
General Protocol for Spectroscopic Sample Preparation
-
Rationale: Proper sample preparation is paramount for acquiring clean, interpretable spectra. The chosen solvents and methods are standard for chalcones.
-
NMR (¹H and ¹³C): Dissolve ~10-20 mg of the purified chalcone in ~0.6 mL of deuterated chloroform (CDCl₃).[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
FT-IR: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the purified chalcone with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Mass Spectrometry: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
References
- SpectraBase. (n.d.). 4-METHYL-4'-METHYL-CHALCONE.
- ChemicalBook. (n.d.). 4'-Methoxychalcone(22966-19-4) 13C NMR spectrum.
- de Oliveira, A. B., et al. (2022).
- SpectraBase. (n.d.). 4-Methoxychalcone.
- National Center for Biotechnology Information. (n.d.). 4'-Methylchalcone. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 4-Methylchalcone. PubChem Compound Database.
- Susanti, V. H. E., & Setyowati, W. A. E. (2019). Synthesis and Characterization of Some Bromochalcones Derivatives.
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 4'-Bromochalcone.
- Gajewska, B., et al. (2022). Regiospecific Hydrogenation of Bromochalcone by Unconventional Yeast Strains. PMC.
- de Oliveira, A. B., et al. (2022). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity.
- Odinity. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole.
- Susanti, V. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry.
- BenchChem. (2026). Synthesis and Characterization of 4-Bromochalcone: A Technical Guide.
- Sharma, S. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
- ChemicalBook. (n.d.). 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum.
- Smith, J. D., et al. (n.d.). Crystal structure and Hirshfeld analysis of 3′-bromo-4-methylchalcone and 3′-cyano-4-methylchalcone.
- Sigma-Aldrich. (n.d.). 3-BROMO-4'-METHYLCHALCONE AldrichCPR.
- Narwanti, I., & Aisyah, H. A. N. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Jurnal Universitas Sebelas Maret.
- Hayamizu, K., et al. (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regiospecific Hydrogenation of Bromochalcone by Unconventional Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. odinity.com [odinity.com]
- 7. 4'-Methylchalcone | C16H14O | CID 5376379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methylchalcone | C16H14O | CID 5375849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
